Phenidone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWWLVWPDLCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049433 | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
92-43-3 | |
| Record name | Phenidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-pyrazolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3-PYRAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0U5612P6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Phenidone: An In-depth Technical Guide for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Phenidone (1-phenyl-3-pyrazolidinone), a versatile compound with applications in photography and ongoing research in medicinal chemistry. This document details established synthetic methodologies, experimental protocols, and purification techniques, presented in a format tailored for scientific professionals.
Core Synthesis Methodologies
The primary and most widely documented method for the laboratory synthesis of this compound involves the condensation reaction between phenylhydrazine and a three-carbon acylating agent. Variations of this method offer different advantages in terms of yield, purity, and reaction conditions.
Data Summary of Synthetic Methods
| Synthesis Route | Reactants | Key Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Classical Method | Phenylhydrazine, 3-Chloropropanoic Acid | - | Heating (reflux) | Not specified | Not specified |
| Modern Method | Phenylhydrazine Hydrochloride | Sodium Methoxide, Methanol, Toluene | 30 - 35 (reflux) | Not specified | ~75 |
| Alternative Method | Phenylhydrazine, Acrylamide | Potassium Hydroxide | Not specified | Not specified | Not specified |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from phenylhydrazine and 3-chloropropanoic acid proceeds through a nucleophilic substitution followed by an intramolecular cyclization.
The general laboratory workflow for the synthesis and purification of this compound is outlined below.
Detailed Experimental Protocols
Synthesis of this compound from Phenylhydrazine and 3-Chloropropanoic Acid (Classical Method)
This protocol is a generalized procedure based on the classical synthetic route.[1] Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
-
Phenylhydrazine
-
3-Chloropropanoic acid
-
Appropriate solvent (e.g., a high-boiling point inert solvent)
-
Apparatus for heating under reflux
-
Filtration apparatus
-
Recrystallization solvent (e.g., benzene or ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phenylhydrazine and 3-chloropropanoic acid.
-
Add a suitable solvent to the flask to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for a period sufficient to complete the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude this compound may precipitate out of the solution upon cooling. If so, collect the crude product by vacuum filtration. If not, the solvent may need to be removed under reduced pressure.
-
Wash the crude product with a small amount of cold solvent to remove residual impurities.
-
Purify the crude this compound by recrystallization. Dissolve the crude product in a minimal amount of hot recrystallization solvent (e.g., benzene or ethanol).[1]
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Dry the purified this compound crystals, for instance, in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
The purity of the synthesized this compound is crucial for its intended application. Recrystallization is a standard and effective method for purifying the crude product.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, benzene has been reported to yield leaflets or needles upon recrystallization.[1] Ethanol is another commonly used solvent for the recrystallization of similar organic compounds. A mixed solvent system, such as ethyl acetate and ethanol, has also been used for the purification of related pyrazolidone derivatives.[2]
General Recrystallization Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly.
Potential By-products and Impurities
In the synthesis of this compound, several by-products and impurities can potentially form, which may affect the purity and yield of the final product. These can arise from side reactions of the starting materials or intermediates. While specific by-products for the this compound synthesis are not extensively detailed in the readily available literature, potential impurities could include unreacted starting materials (phenylhydrazine and 3-chloropropanoic acid) and products of side reactions such as the formation of di-substituted phenylhydrazine or polymerization products. Careful control of reaction conditions and thorough purification are essential to minimize these impurities.
References
Unveiling the Latent Power: The History and Discovery of Phenidone's Reducing Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenidone®, the registered trademark for 1-phenyl-3-pyrazolidinone, has been a cornerstone of photographic development for over half a century, prized for its high activity and synergistic relationship with other developing agents. While its synthesis dates back to the late 19th century, the discovery of its potent reducing properties in 1940 by Dr. J.D. Kendall at Ilford Limited marked a pivotal moment in photographic chemistry. This technical guide delves into the history of this compound, the scientific investigations that unveiled its reducing capabilities, and the experimental methodologies used to characterize its performance. We will explore the chemical mechanisms behind its function, its celebrated superadditivity with hydroquinone, and provide a comparative analysis with its predecessor, Metol. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may leverage the unique redox characteristics of this compound and its derivatives.
A Serendipitous Discovery: The History of this compound
This compound's journey from a chemical curiosity to an indispensable tool in photography is a testament to persistent scientific inquiry.
1.1. Initial Synthesis (1890)
1-phenyl-3-pyrazolidinone was first synthesized in 1890. A German patent from that era describes its preparation by heating phenylhydrazine with β-chloropropionic acid[1]. For five decades, the compound remained an obscure entry in the annals of organic chemistry, its remarkable potential as a reducing agent completely unknown.
1.2. The Ilford Revelation (1940)
The latent power of 1-phenyl-3-pyrazolidinone was finally unlocked in 1940 in the research laboratories of Ilford Limited, a prominent British photographic materials manufacturer. Dr. J.D. Kendall, a research scientist at Ilford, discovered the compound's potent photographic developing properties[2][3]. This discovery was a significant breakthrough, offering a powerful and less toxic alternative to the widely used developing agent, Metol (p-methylaminophenol sulfate).
1.3. Commercialization and Legacy
Following Kendall's discovery, Ilford undertook the challenge of scaling up production. This endeavor culminated in the commercial availability of 1-phenyl-3-pyrazolidinone in 1951, which Ilford trademarked as "this compound"[3]. Its introduction revolutionized photographic developer formulations, leading to the creation of highly active and stable "PQ" developers (this compound-hydroquinone), which remain in widespread use today.
The Chemistry of Development: this compound's Reducing Properties
At its core, photographic development is a process of controlled chemical reduction. Developing agents donate electrons to reduce silver halide crystals in a photographic emulsion that have been exposed to light (the latent image) into metallic silver, which forms the visible image.
2.1. The Reducing Action of this compound
This compound functions as a potent reducing agent. In the alkaline environment of a photographic developer, the this compound molecule loses a proton to form an anion. This anion readily donates an electron to a silver ion (Ag⁺) in the silver halide crystal, reducing it to metallic silver (Ag). In this process, the this compound anion is oxidized to a short-lived, colored free radical[4].
dot
Caption: Oxidation-Reduction of this compound and Silver Ions.
2.2. Superadditivity with Hydroquinone: A Synergistic Partnership
One of the most remarkable and commercially significant properties of this compound is its superadditive effect when combined with hydroquinone. Superadditivity occurs when the combined developing activity of two agents is greater than the sum of their individual activities.
The mechanism of PQ superadditivity involves a regeneration cycle. The highly active this compound initiates the development by rapidly reducing the exposed silver halide. The oxidized this compound free radical is then quickly regenerated back to its active anionic form by the hydroquinone, which in turn becomes oxidized. This allows a small amount of this compound to have a profound effect on the overall development rate.
dot
Caption: Regeneration cycle in PQ superadditivity.
Experimental Evaluation of Reducing Properties
The characterization of a photographic developer's reducing properties is primarily achieved through a technique called sensitometry. This involves exposing a photographic material to a series of controlled light intensities and then measuring the resulting densities after development.
3.1. Key Sensitometric Parameters
-
Characteristic Curve (H&D Curve): A plot of optical density versus the logarithm of exposure. The shape and position of this curve reveal crucial information about the developer's performance.
-
Contrast (Gamma): The slope of the straight-line portion of the characteristic curve. A higher gamma indicates higher contrast.
-
Film Speed (ISO): A measure of the photographic material's sensitivity to light. More active developers can lead to an effective increase in film speed.
-
Fog: The level of density in unexposed areas of the film. A good developer produces minimal fog.
3.2. Experimental Protocol: Comparative Sensitometry of this compound and Metol Developers
This protocol outlines a typical experiment to compare the reducing properties of this compound-based and Metol-based developers.
Materials:
-
Standard black and white photographic film (e.g., Ilford FP4 Plus)
-
Sensitometer with a calibrated step wedge
-
Densitometer
-
Thermostatically controlled water bath
-
Developing tanks and reels
-
Chemicals for preparing developer, stop bath, and fixer solutions
-
This compound
-
Metol
-
Hydroquinone
-
Sodium sulfite (anhydrous)
-
Sodium carbonate (monohydrated)
-
Potassium bromide
-
Glacial acetic acid
-
Sodium thiosulfate
-
Distilled water
Developer Formulations:
| Component | This compound Developer (g/L) | Metol Developer (g/L) |
| Metol | - | 2.0 |
| This compound | 0.2 | - |
| Hydroquinone | 5.0 | 5.0 |
| Sodium Sulfite | 100.0 | 100.0 |
| Sodium Carbonate | 10.0 | 10.0 |
| Potassium Bromide | 1.0 | 1.0 |
| Water to make | 1.0 L | 1.0 L |
Procedure:
-
Film Exposure: In total darkness, expose several strips of the photographic film to the calibrated step wedge using the sensitometer.
-
Developer Preparation: Prepare the this compound and Metol developer solutions according to the formulations above. Bring all processing solutions to a constant temperature (e.g., 20°C) using the water bath.
-
Development:
-
Load an exposed film strip into a developing tank.
-
Pour in the this compound developer and start a timer.
-
Agitate the tank for the first 30 seconds and then for 10 seconds every minute for a predetermined development time (e.g., 8 minutes).
-
Repeat this process for other film strips with varying development times.
-
Repeat the entire development process with the Metol developer for a separate set of exposed film strips.
-
-
Stop Bath: After development, drain the developer and pour in the stop bath. Agitate for 30-60 seconds.
-
Fixing: Drain the stop bath and pour in the fixer. Fix for the recommended time (typically 5-10 minutes).
-
Washing and Drying: Wash the film strips in running water for 20-30 minutes and then hang them to dry in a dust-free environment.
-
Densitometry: Once dry, use the densitometer to measure the optical density of each step on the processed film strips.
-
Data Analysis: Plot the characteristic curves for each developer and each development time. From these curves, determine the contrast (gamma) and relative film speed.
dot
Caption: Sensitometric testing workflow.
Quantitative Comparison: this compound vs. Metol
Numerous studies and practical applications have demonstrated the superior developing power of this compound compared to Metol.
| Parameter | This compound | Metol |
| Relative Activity | 5-10 times more active than Metol by weight[3] | Standard developing agent |
| Toxicity | Low toxicity, rarely causes dermatitis[3] | Can cause skin irritation and allergic reactions |
| Stability in Solution | Good, especially in PQ formulations | Prone to aerial oxidation |
| Superadditivity with Hydroquinone | Very strong | Strong |
| Typical Concentration in Developers | 0.1 - 0.5 g/L | 1.0 - 3.0 g/L |
Note: The relative activity can vary depending on the specific developer formulation and processing conditions.
Beyond Photography: Other Reducing Applications
The potent reducing and antioxidant properties of this compound have led to its investigation in other scientific fields. It is known to be a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways[5]. This has spurred research into its potential as an anti-inflammatory and neuroprotective agent.
Conclusion
The discovery of this compound's reducing properties by J.D. Kendall was a landmark achievement in photographic science. Its high activity, low toxicity, and remarkable synergy with hydroquinone have ensured its enduring legacy in both amateur and professional photography. The experimental techniques used to characterize its performance, rooted in sensitometry, provide a robust framework for evaluating the efficacy of reducing agents. As scientific inquiry continues to explore the broader applications of its redox chemistry, this compound stands as a compelling example of how a deep understanding of a compound's fundamental properties can unlock its potential across diverse scientific disciplines.
References
The Anti-inflammatory Effects of Phenidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the anti-inflammatory properties of Phenidone (1-phenyl-3-pyrazolidinone). It details the compound's primary mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and illustrates the core biological pathways it modulates.
Introduction
This compound is a pyrazolidinone derivative initially recognized for its use as a photographic developing agent. Subsequent pharmacological research has established it as a potent anti-inflammatory agent, primarily through its dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2] These two enzymatic pathways are central to the metabolism of arachidonic acid into pro-inflammatory lipid mediators, namely prostaglandins (PGs) and leukotrienes (LTs).[3] By simultaneously blocking both major arms of the arachidonic acid cascade, this compound offers a broad-spectrum anti-inflammatory effect, making it a valuable tool for research and a candidate for therapeutic development. This document summarizes the core scientific principles underlying its action.
Core Mechanism of Action: Dual COX/LOX Inhibition
The primary anti-inflammatory effect of this compound stems from its function as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][4][5] These enzymes are responsible for the initial and rate-limiting steps in the conversion of arachidonic acid, a fatty acid released from cell membranes, into powerful inflammatory mediators.
-
Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins and thromboxanes. These molecules are key drivers of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: This pathway, primarily involving 5-lipoxygenase (5-LOX), converts arachidonic acid into leukotrienes. Leukotrienes are potent chemoattractants for immune cells like neutrophils, and they mediate processes such as bronchoconstriction and increased vascular permeability.[3]
This compound's ability to inhibit both pathways simultaneously prevents the synthesis of both prostaglandins and leukotrienes, leading to a comprehensive blockade of the inflammatory cascade initiated by arachidonic acid metabolism.[1][6] This dual action is a key differentiator from traditional non-steroidal anti-inflammatory drugs (NSAIDs), which typically only inhibit the COX pathway.
Quantitative Efficacy Data
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While precise IC50 values for this compound can vary depending on the assay conditions, published data provides insight into its potency. For context, data for the structurally related and well-characterized dual inhibitor, BW755C, is also provided.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | 5-Lipoxygenase | 1.2 µM | [7] |
| BW755C | 5-Lipoxygenase | 0.75 - 5 µM | [8][9] |
| BW755C | Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [8][9] |
| BW755C | Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [8][9] |
Note: µg/mL to µM conversion depends on the molecular weight (BW755C MW = 229.2 g/mol ). 0.65 µg/mL ≈ 2.8 µM; 1.2 µg/mL ≈ 5.2 µM.
This compound has demonstrated efficacy in a variety of in vitro and in vivo models of inflammation, as summarized below.
| Model / Assay | Key Findings | Representative Dosage | Source |
| Experimental Autoimmune Encephalomyelitis (EAE) in Rats | Significantly suppressed the incidence and clinical severity of paralysis; inhibited increases in COX-1, COX-2, and 5-LOX expression in the spinal cord. | 200 mg/kg (oral) | [2] |
| Antigen-Induced Histamine Release from Human Basophils | Inhibited histamine release, indicating a blockade of leukotriene-mediated pathways. | 10⁻⁵ to 10⁻⁴ mol/L (1.6 to 16 µg/mL) | [10] |
| Adhesion Molecule Expression on HUVECs | Downregulated TNF-α-induced expression of E-selectin, ICAM-1, and VCAM-1. | IC50 of 273 µM for derivative 4-4-dimethyl-phenidone | [11] |
Downstream Anti-inflammatory Effects
The inhibition of prostaglandin and leukotriene synthesis leads to several downstream effects that contribute to this compound's overall anti-inflammatory profile.
-
Reduced Inflammatory Cell Infiltration: Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils. By inhibiting 5-LOX, this compound reduces the production of these signals, thereby decreasing the migration of neutrophils to the site of inflammation.
-
Decreased Vascular Permeability: Both prostaglandins (like PGE2) and certain leukotrienes contribute to the vasodilation and increased vascular permeability characteristic of acute inflammation. This compound's dual action mitigates these effects, leading to reduced edema.
-
Modulation of Cytokine Production: While this compound's primary targets are COX and LOX, the reduction in their products can indirectly affect the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inflammatory cells like macrophages.
Key Experimental Protocols
The evaluation of this compound's anti-inflammatory activity involves a range of standardized in vitro and in vivo assays. The methodologies for several core experiments are detailed below.
In Vitro Enzyme Inhibition Assays
5.1.1 COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.
-
Principle: COX enzymes exhibit both oxygenase and peroxidase activity. This protocol quantifies the peroxidase activity, which is inhibited by compounds that block the cyclooxygenase active site.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a solution of Hemin (a required cofactor), and solutions of purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Plate Setup: In a 96-well plate, set up wells for:
-
Background (Buffer + Hemin)
-
100% Initial Activity (Buffer + Hemin + Enzyme)
-
Inhibitor Wells (Buffer + Hemin + Enzyme + this compound at various concentrations)
-
-
Incubation: Add this compound or its solvent to the appropriate wells and incubate the plate for a short period (e.g., 5 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a colorimetric substrate solution (e.g., TMPD) followed by arachidonic acid to all wells to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm or 620 nm in a microplate reader, taking kinetic readings over several minutes.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percent inhibition is calculated relative to the 100% initial activity control, and the IC50 value is determined by plotting percent inhibition against the logarithm of this compound concentration.[1]
-
5.1.2 5-Lipoxygenase Inhibition Assay (Fluorometric)
This assay provides a sensitive method to screen for 5-LOX inhibitors.
-
Principle: A specific LOX substrate is converted by the 5-LOX enzyme into an unstable intermediate, which reacts with a fluorescent probe to produce a stable, highly fluorescent product. The presence of an inhibitor reduces the rate of fluorescence generation.
-
Methodology:
-
Reagent Preparation: Prepare LOX assay buffer, a fluorescent probe solution, and a solution of purified 5-LOX enzyme.
-
Plate Setup: In a 96-well white plate, add this compound at various concentrations to the test wells. Include wells for a "Solvent Control" and a known "Inhibitor Control" (e.g., Zileuton).
-
Reaction Mix: Prepare a reaction mix containing the LOX assay buffer, fluorescent probe, and 5-LOX enzyme. Add this mix to all wells.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Reaction Initiation: Add the LOX substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring fluorescence in a microplate reader (e.g., Ex/Em = 500/536 nm) in kinetic mode, recording every 30-60 seconds for 10-20 minutes.
-
Calculation: Determine the slope of the reaction from the linear range for all samples. Calculate the percent inhibition for each this compound concentration relative to the solvent control. The IC50 is determined by plotting percent inhibition versus inhibitor concentration.[12][13]
-
Cell-Based Assays
5.2.1 LPS-Stimulated Cytokine Release in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Principle: LPS, a component of gram-negative bacteria, is a potent activator of macrophages (e.g., RAW 264.7 cell line), inducing the production and release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., final concentration of 1 µg/mL) to the wells (except for the negative control wells) and incubate for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA: Quantify the concentration of TNF-α, IL-6, or other cytokines in the supernatant using a commercial ELISA kit, following the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a biotinylated antibody, an enzyme conjugate (e.g., streptavidin-HRP), and a substrate.
-
Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-only stimulated group to determine the percent inhibition.[5][14]
-
In Vivo Inflammation Models
5.3.1 Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a biphasic inflammatory response characterized by significant edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Methodology:
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) acclimatized to laboratory conditions.
-
Grouping: Divide animals into groups: Negative Control (vehicle), Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg).
-
Compound Administration: Administer this compound or the control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: Before administering the compound, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.[9]
-
Conclusion
This compound exerts its significant anti-inflammatory effects through the dual inhibition of the cyclooxygenase and lipoxygenase pathways. This mechanism effectively halts the production of two major classes of pro-inflammatory lipid mediators—prostaglandins and leukotrienes—from their common precursor, arachidonic acid. The efficacy of this inhibition has been quantified and demonstrated in a range of preclinical models, validating its potential as a broad-spectrum anti-inflammatory agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and its derivatives in drug discovery and development.
References
- 1. 1-phenyl-3-pyrazolidone: an inhibitor of cyclo-oxygenase and lipoxygenase pathways in lung and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Effects of the 5-lipoxygenase inhibitor this compound on antigen-induced release of histamine in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (this compound) and derivatives on the expression of adhesion molecules on human umbilical vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Phenidone in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenidone (1-phenyl-3-pyrazolidinone) is a versatile small molecule with a rich history in photographic development. However, its utility extends far into the realm of cell biology, where it serves as a potent pharmacological tool for investigating a variety of cellular processes. Primarily recognized as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, this compound has demonstrated significant anti-inflammatory, antioxidant, anti-fibrotic, and anti-apoptotic properties. This technical guide provides an in-depth overview of the fundamental research applications of this compound in cell biology, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on crucial signaling pathways.
Introduction
This compound's biological activities stem from its ability to modulate key enzymatic pathways involved in inflammation and oxidative stress. As a dual inhibitor of both COX and LOX enzymes, it effectively blocks the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation.[1] Beyond this primary mechanism, this compound exhibits direct antioxidant effects, further contributing to its protective role in various cellular models of stress and disease.[1] This guide will explore the multifaceted applications of this compound in cell biology research, providing a comprehensive resource for scientists seeking to leverage this compound in their studies.
Core Mechanisms of Action
This compound's primary mechanism of action is the inhibition of the COX and LOX enzymes, which are central to the arachidonic acid cascade. This inhibition curtails the production of pro-inflammatory eicosanoids.[1] Additionally, this compound has been shown to possess direct radical scavenging activity, contributing to its antioxidant profile.[1]
Key Applications in Cell Biology
Anti-inflammatory Effects
This compound has been extensively studied for its anti-inflammatory properties. By inhibiting COX and LOX, it effectively reduces the production of inflammatory mediators. A key area of investigation has been its effect on endothelial cell activation, a critical step in the inflammatory response.
3.1.1. Downregulation of Adhesion Molecules
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit the expression of crucial adhesion molecules—E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1)—in a dose-dependent manner when applied before stimulation with tumor necrosis factor-alpha (TNF-α).[1][2] This inhibition prevents the adhesion and transmigration of leukocytes, a key event in inflammation.
Table 1: Quantitative Data on this compound's Anti-inflammatory and Anti-adhesion Effects
| Cell Line | Target Molecule | Treatment/Stimulus | Effective Concentration | Observed Effect | Citation |
| HUVEC | ICAM-1 | Pre-incubation before TNF-α | IC50: 1128 ± 371 μM | Inhibition of expression | [2] |
| HUVEC | E-selectin | Pre-incubation before TNF-α | IC50: 861 ± 338 μM | Inhibition of expression | [2] |
Antioxidant and Neuroprotective Properties
This compound's antioxidant activity is a significant aspect of its cellular effects, particularly in the context of neuroprotection. It has been demonstrated to protect neuronal cells from oxidative stress-induced damage and apoptosis.
3.2.1. Reduction of Oxidative Stress and Apoptosis in Neuronal Cells
In mouse cortical cultures, this compound has been shown to attenuate neuronal injury induced by various oxidative stressors. It also reduces apoptosis triggered by agents like staurosporine.
Table 2: Quantitative Data on this compound's Antioxidant and Anti-apoptotic Effects
| Cell Type | Oxidative Stressor/Apoptosis Inducer | This compound Concentration | Observed Effect | Citation |
| Mouse Cortical Neurons | Arachidonic acid | 300 μM | 71% inhibition of neurotoxicity | |
| Mouse Cortical Neurons | Hydrogen peroxide | 300 μM | 95% inhibition of neurotoxicity | |
| Mouse Cortical Neurons | Xanthine/xanthine oxidase | 300 μM | 57% inhibition of neurotoxicity | |
| Mouse Cortical Neurons | Fe2+/ascorbic acid | 300 μM | 99% inhibition of neurotoxicity | |
| Mouse Cortical Neurons | Staurosporine (100 nM) | 300 μM | Reduction of apoptosis to 30% |
Anti-fibrotic Activity
This compound has emerged as a compound of interest in fibrosis research due to its ability to modulate key signaling pathways involved in the fibrotic process, such as the Transforming Growth Factor-beta (TGF-β) pathway. While much of the in-depth research has been conducted with the structurally related compound pirfenidone, the foundational mechanisms are relevant to this compound's potential. Pirfenidone has been shown to inhibit fibroblast proliferation and collagen synthesis.[3][4]
Signaling Pathway Modulation
This compound exerts its cellular effects by modulating several key signaling pathways. Understanding these interactions is crucial for designing and interpreting experiments.
Inhibition of COX/LOX Pathways
The primary and most well-understood mechanism of this compound is its dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.
Modulation of NF-κB and MAPK Signaling
This compound's anti-inflammatory effects are also mediated through its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that this compound may inhibit the phosphorylation of IκBα.[5][6] The MAPK pathways (p38, JNK, and ERK) are also crucial in regulating inflammation, and this compound's impact on these pathways is an active area of research.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen-activated protein kinases, Erk and p38, phosphorylate and regulate Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenidone: A Technical Guide to its Classification and Application as a Research Chemical
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Phenidone (1-phenyl-3-pyrazolidinone) is a versatile organic compound historically recognized for its potent reducing properties, primarily as a photographic developing agent.[1][2] However, its classification has expanded significantly into the realm of research chemicals. This is due to its well-documented role as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade responsible for mediating inflammatory and nociceptive responses.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, physicochemical properties, relevant experimental protocols, and its application as a tool in pharmacological and biological research. For many suppliers, this compound is intended for research use only.[5]
Physicochemical and Pharmacological Profile
This compound's utility as a research chemical is underpinned by its specific molecular characteristics and biological activity. Its properties are summarized below.
Quantitative Data Summary
The key physicochemical and toxicological data for this compound are presented in the tables below, compiled from various chemical and safety data sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-Phenylpyrazolidin-3-one | [1] |
| CAS Number | 92-43-3 | [1][2][5] |
| Molecular Formula | C₉H₁₀N₂O | [1][5][7] |
| Molecular Weight | 162.19 g/mol | [1][2][7] |
| Appearance | White to off-white crystalline powder/needles | [1][2][8] |
| Melting Point | 119-121 °C | [8][9][10] |
| Solubility | DMSO: 32 mg/mL (197.29 mM) | [3] |
| Hot Water (100 °C): 10 g/100 mL | [1] | |
| Hot Ethanol: 10 g/100 mL | [1] | |
| Methanol: 0.1 g/mL | [8][10] | |
| Diethyl Ether: Practically insoluble | [1] | |
| pKa (Predicted) | 9.50 ± 0.30 | [8][10][11] |
| Stability | Stable, but light sensitive |[8][9][11] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference(s) |
|---|---|---|---|---|
| LD50 | 200 mg/kg | Rat | Oral | [11] |
| GHS Hazard Statements | H302: Harmful if swallowed | N/A | N/A | [1][2][11] |
| | H411: Toxic to aquatic life with long lasting effects | N/A | N/A |[1][2][11] |
Mechanism of Action: Dual COX/LOX Inhibition
This compound's primary mechanism of action in a research context is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1] By blocking both pathways, this compound serves as a powerful tool for studying inflammatory processes, neurodegeneration, and oxidative stress.[3][6] Its neuroprotective effects are also attributed to direct antioxidant properties.[3]
Arachidonic Acid Signaling Pathway
The diagram below illustrates the central role of COX and LOX in the arachidonic acid cascade and the inhibitory action of this compound.
Experimental Protocols
This section details methodologies for the synthesis of this compound and its application in a representative in vivo experiment.
Chemical Synthesis of this compound
This compound can be synthesized via the reaction of phenylhydrazine with 3-chloropropanoic acid.[1] The workflow for this preparation is outlined below.
Methodology:
-
Reaction Setup: Combine phenylhydrazine and 3-chloropropanoic acid in a suitable reaction vessel.
-
Heating: Heat the mixture under reflux. The exact temperature and duration will depend on the specific protocol, but this step drives the condensation and cyclization reaction.
-
Isolation: After the reaction is complete, the crude this compound product is isolated. This may involve cooling the mixture to induce crystallization followed by filtration.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hot water or ethanol), to yield pure this compound crystals.
In Vivo Experiment: Amelioration of EAE
This compound has been shown to ameliorate paralysis in rats with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[6] The protocol below is based on this research.
Methodology:
-
EAE Induction: Induce EAE in a cohort of rats according to established protocols (e.g., immunization with myelin basic protein).
-
Subject Grouping: Divide animals into a control group (vehicle) and a treatment group (this compound).
-
Drug Preparation & Administration:
-
Monitoring: Monitor all animals daily for clinical signs of EAE paralysis and record severity scores.
-
Biochemical Analysis: Use techniques such as Western Blot and immunohistochemistry to quantify the expression levels of COX-1, COX-2, and 5-LOX in the collected tissues to confirm target engagement.[6]
Conclusion
This compound's classification extends beyond its historical use in photography into a valuable research chemical for scientists in pharmacology and drug development. Its well-defined mechanism as a dual inhibitor of COX and LOX provides a reliable tool for investigating inflammation, neurodegeneration, and related signaling pathways. The data and protocols presented in this guide offer a technical foundation for researchers to effectively incorporate this compound into their experimental designs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (1-phenyl-3-pyrazolidinone) photographic developer - 100g - SYNTHETIKA [synthetikaeu.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS#:92-43-3 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H10N2O | CID 7090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 92-43-3 [amp.chemicalbook.com]
- 9. This compound CAS#: 92-43-3 [m.chemicalbook.com]
- 10. 92-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 92-43-3 [chemicalbook.com]
Methodological & Application
Application Notes: The Use of Phenidone in Lipoxygenase Activity Studies
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are critical mediators in the arachidonic acid cascade, which produces prostaglandins and leukotrienes, potent signaling molecules involved in inflammation, immunity, and other physiological processes. By inhibiting both pathways, this compound offers a broader anti-inflammatory effect compared to selective COX inhibitors (e.g., NSAIDs). These application notes provide a comprehensive protocol for utilizing this compound in lipoxygenase activity studies, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound's inhibitory action on lipoxygenases is complex and involves an irreversible mechanism. The peroxidase-like activity of the lipoxygenase enzyme oxidizes this compound.[3] This oxidation generates a reactive intermediate from a one-electron oxidation of this compound, which then covalently binds to the enzyme, leading to its inactivation.[3] This process is distinct from competitive or non-competitive inhibition and results in a time-dependent and irreversible loss of enzyme function. The presence of oxygen can influence the efficiency of this inactivation.[3]
Applications in Research
This compound is a valuable tool for in vitro and in vivo studies of the arachidonic acid cascade and its role in various pathological conditions. Its applications include:
-
Studying Inflammatory Pathways: As a dual inhibitor, this compound can be used to investigate the combined role of prostaglandins and leukotrienes in inflammatory models.
-
Target Validation: It serves as a reference compound in the screening and development of novel anti-inflammatory drugs targeting the COX and LOX pathways.
-
Understanding Disease Mechanisms: this compound has been used in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), to demonstrate the importance of COX and LOX products in disease pathogenesis.[1][2]
Considerations for Use
-
Dual Inhibition: Researchers must consider that this compound's effects will be a result of inhibiting both COX and LOX pathways. Proper controls, including selective COX and LOX inhibitors, should be used to dissect the specific contributions of each pathway.
-
Species and Isoform Specificity: The inhibitory potency of this compound can vary between different lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) and across different species. Some studies have suggested that this compound may be less active against human 5-LOX.
-
Solubility: this compound has limited solubility in aqueous solutions and is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
Quantitative Data: Inhibitory Effects of this compound
Direct comparative IC50 values for this compound against various lipoxygenase isoforms are not extensively documented in a single study. The following table summarizes available data on the inhibitory concentration of this compound, including its effects on downstream inflammatory markers, which are indicative of its cellular potency.
| Target/Process | System | IC50 / Concentration | Reference |
| Inhibition of ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 1128 ± 371 µM | [1] |
| Inhibition of E-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 861 ± 338 µM | [1] |
| Inhibition of VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | > 1000 µM | [1] |
Experimental Protocols
In Vitro Lipoxygenase Inhibition Assay Using this compound
This protocol provides a general method for assessing the inhibitory effect of this compound on lipoxygenase activity using a spectrophotometric assay with soybean lipoxygenase, a commonly used model enzyme.
Materials and Reagents:
-
Soybean Lipoxygenase (Type I-B, from Glycine max)
-
Linoleic acid (substrate)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.2 M Borate buffer (pH 9.0)
-
Ethanol
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.
-
Substrate Solution (Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. For the working solution, dilute the stock in borate buffer. A typical final concentration in the assay is 125 µM.
-
Enzyme Solution: Dissolve soybean lipoxygenase in cold borate buffer to a desired concentration (e.g., 200 U/mL final concentration). Keep the enzyme solution on ice throughout the experiment.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm, the wavelength at which the formation of the conjugated diene product of the lipoxygenase reaction is measured.
-
Blank: To a cuvette, add the appropriate volume of borate buffer and DMSO (without this compound).
-
Control (No Inhibitor): In a separate cuvette, add the enzyme solution and an equivalent volume of DMSO as used for the test samples.
-
Test Sample (with this compound): Prepare a series of dilutions of the this compound stock solution in DMSO. Add a small volume (e.g., 1-5 µL) of each this compound dilution to respective cuvettes containing the enzyme solution. Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the Reaction: To each cuvette (Control and Test Samples), add the substrate solution to start the reaction.
-
Measurement: Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each this compound concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of lipoxygenase activity).
-
Visualizations
Signaling Pathway: Arachidonic Acid Cascade
Caption: Inhibition of COX and LOX pathways by this compound in the arachidonic acid cascade.
Experimental Workflow: Lipoxygenase Inhibition Assay
Caption: Workflow for determining lipoxygenase inhibition by this compound.
References
- 1. Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (this compound) and derivatives on the inhibition of adhesion molecule expression on human umbilical vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Phenidone in neuronal cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the arachidonic acid metabolic cascade.[1][2] In the context of neuroscience, the metabolites produced by these enzymes are significantly implicated in neuronal injury, particularly during events like cerebral ischemia.[1] this compound's ability to block both pathways makes it a valuable tool for investigating neuroinflammatory and neurodegenerative processes. It effectively mitigates oxidative stress and apoptosis, positioning it as a potent neuroprotective agent in various in vitro models.[1][2] These notes provide detailed applications and protocols for utilizing this compound in neuronal cell culture experiments.
Mechanism of Action
This compound exerts its neuroprotective effects by non-selectively inhibiting both COX and LOX enzymes. These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory and oxidative molecules like prostaglandins and leukotrienes. By blocking this cascade, this compound reduces the production of reactive oxygen species (ROS) and downstream inflammatory mediators, thereby protecting neurons from oxidative damage and apoptosis.[1][3] This dual inhibition is crucial, as blocking only one pathway can shunt arachidonic acid metabolism towards the other, potentially failing to provide complete neuroprotection.[2]
Data Presentation: Efficacy of this compound in Neuroprotection
The neuroprotective effects of this compound have been quantified in various neuronal injury models. The tables below summarize key findings from studies using primary mouse cortical cultures.
Table 1: this compound's Efficacy Against Excitotoxicity and Ischemia-like Conditions
| Injury Model | Inducer Concentration | This compound Treatment | Neuronal Injury Attenuation | Citation |
|---|---|---|---|---|
| Kainate-induced Excitotoxicity | 50 µM Kainate | 300 µM for 24h | 33% | [1] |
| Oxygen/Glucose Deprivation (OGD) | 45 minutes | 300 µM for 24h | 50% | [1] |
| NMDA-induced Injury | 150 µM NMDA | 300 µM | No effect |[1] |
Table 2: Inhibition of Oxidative Stress-Induced Neurotoxicity by this compound
| Oxidative Stress Inducer | This compound Concentration | Inhibition of Neurotoxicity | Citation |
|---|---|---|---|
| Arachidonic Acid | 300 µM | 71% | [1] |
| Hydrogen Peroxide | 300 µM | 95% | [1] |
| Xanthine/Xanthine Oxidase | 300 µM | 57% | [1] |
| Fe²⁺/Ascorbic Acid | 300 µM | 99% |[1] |
Table 3: Anti-Apoptotic Effect of this compound
| Apoptosis Inducer | Inducer Concentration | This compound Treatment | Reduction in Apoptosis | Citation |
|---|
| Staurosporine | 100 nM | 300 µM | Reduced to 30% of control |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (1-phenyl-3-pyrazolidinone).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in cell culture-grade DMSO.
-
For example, to make 1 mL of 100 mM stock, dissolve 16.22 mg of this compound (M.W. = 162.19 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia.
Materials:
-
Primary cortical neuron cultures (e.g., from E15-E17 mouse embryos).
-
Neurobasal medium supplemented with B27.
-
Glucose-free DMEM or Locke's buffer.
-
This compound stock solution (100 mM in DMSO).
-
Anaerobic chamber or incubator with gas control (95% N₂, 5% CO₂).
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Pre-treatment:
-
Prepare the desired final concentration of this compound (e.g., 300 µM) by diluting the stock solution in fresh, pre-warmed culture medium.
-
Replace the existing medium in the culture plates with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired pre-treatment duration (e.g., 24 hours).[1]
-
-
Induction of Oxygen-Glucose Deprivation (OGD):
-
After pre-treatment, wash the cells twice with a glucose-free buffer (e.g., glucose-free DMEM).
-
Add the glucose-free buffer (containing this compound or vehicle) to the plates.
-
Place the cultures in an anaerobic chamber at 37°C for the duration of the insult (e.g., 45 minutes).[1]
-
-
Reperfusion:
-
Remove the plates from the anaerobic chamber.
-
Replace the OGD buffer with the original, pre-warmed, glucose-containing culture medium (again, containing this compound or vehicle for post-treatment).
-
Return the cultures to a standard incubator (37°C, 5% CO₂) for 24 hours.
-
-
Assessment of Neurotoxicity:
-
After the reperfusion period, collect the culture supernatant.
-
Quantify cell death by measuring the release of LDH into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the OGD-only (vehicle-treated) control.
-
References
- 1. This compound attenuates oxygen/glucose deprivation-induced neurotoxicity by antioxidant and antiapoptotic action in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Phenidone: Application Notes and Protocols for Pharmacological Inhibition in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. By targeting both pathways, this compound offers a broad-spectrum anti-inflammatory effect. This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological inhibitor in various in vitro and in vivo models of inflammation.
Mechanism of Action
This compound's primary anti-inflammatory mechanism lies in its ability to inhibit both COX and LOX pathways. This dual inhibition prevents the conversion of arachidonic acid into prostaglandins (via COX-1 and COX-2) and leukotrienes (via 5-LOX, 12-LOX, and 15-LOX). The inhibition of these pathways leads to a reduction in inflammation, edema, and neutrophil infiltration.
Caption: this compound's dual inhibition of COX and LOX pathways.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various enzymes and in different cellular and in vivo models.
| Target/Model | Assay Type | Test System | IC50 / Effective Dose | Reference(s) |
| 5-Lipoxygenase (5-LOX) | Enzyme Activity | Rat Peritoneal PMN Leukocytes | 2.6 x 10⁻⁵ M | [1] |
| Adhesion Molecule Expression (E-selectin) | Flow Cytometry | TNF-α-stimulated HUVECs | 861 ± 338 µM | [2] |
| Adhesion Molecule Expression (ICAM-1) | Flow Cytometry | TNF-α-stimulated HUVECs | 1542 ± 1062 µM (for 4-methyl-phenidone) | [2] |
| Cold-Induced Leukotriene C4 Production | Radioimmunoassay | Guinea Pig Brain | 30 mg/kg (i.p.) completely blocked LTC4 | [3] |
| Leukotriene B4 Production | Radioimmunoassay | Ca²⁺ ionophore-stimulated rat peritoneal PMNs | IC50 ~24 µM (for a related compound) | [4] |
Experimental Protocols
In Vitro Assays
1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity
This protocol outlines a general method to assess the inhibitory effect of this compound on COX and LOX enzymes.
Caption: Workflow for in vitro enzyme inhibition assay.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 can be used. For LOX activity, preparations from sources like soybean (for 15-LOX) or human platelets (for 12-LOX) are common.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) is typically used.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the enzyme preparation and the assay buffer.
-
Add various concentrations of this compound (or vehicle control) and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of citric acid).
-
Extract the products (prostaglandins or leukotrienes) using an organic solvent.
-
Quantify the product formation using methods like HPLC, LC-MS, or specific ELISA kits.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
2. Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol details how to assess this compound's effect on the production of pro-inflammatory cytokines in response to LPS stimulation.
Methodology:
-
Cell Line: Murine macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
-
Data Analysis: Determine the dose-dependent effect of this compound on cytokine production.
3. Inhibition of NLRP3 Inflammasome Activation
While direct studies on this compound's effect on the NLRP3 inflammasome are limited, this general protocol can be adapted to investigate its potential inhibitory activity. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, leads to the maturation and secretion of IL-1β.
Caption: Potential inhibition of the NLRP3 inflammasome by this compound.
Methodology:
-
Cell Type: Bone marrow-derived macrophages (BMDMs) are the preferred cell type.
-
Procedure:
-
Priming: Prime BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibition: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
Analysis:
-
Collect the supernatant and measure secreted IL-1β by ELISA.
-
Lyse the cells and analyze the activation of caspase-1 (cleavage of pro-caspase-1) by Western blot.
-
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Procedure:
-
Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle.
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each dose of this compound compared to the vehicle control group.
2. Experimental Autoimmune Encephalomyelitis (EAE) in Rats
EAE is a widely used animal model for multiple sclerosis, characterized by central nervous system inflammation and demyelination.
Methodology:
-
Animals: Lewis rats are a commonly used strain for inducing EAE.
-
Induction of EAE:
-
Prepare an emulsion of myelin basic protein (MBP) or other encephalitogenic peptides in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 200 mg/kg daily) either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs).
-
-
Clinical Assessment:
-
Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = death).
-
-
Histopathology:
-
At the end of the experiment, perfuse the animals and collect the spinal cords for histological analysis of inflammatory cell infiltration and demyelination.
-
3. Neutrophil Migration Assay
This protocol describes an in vivo model to assess the effect of this compound on neutrophil migration.
Methodology:
-
Model: A common model is the induction of peritonitis by intraperitoneal injection of a chemoattractant like fMLP or zymosan.
-
Procedure:
-
Administer this compound to mice at various doses.
-
After a specified time, inject the chemoattractant into the peritoneal cavity.
-
After a few hours, collect the peritoneal lavage fluid.
-
Count the number of neutrophils in the lavage fluid using a hemocytometer or flow cytometry.
-
-
Data Analysis: Compare the number of migrated neutrophils in this compound-treated animals to the control group.
Conclusion
This compound serves as a valuable pharmacological tool for studying inflammatory processes due to its dual inhibitory action on COX and LOX pathways. The protocols provided herein offer a framework for researchers to investigate its anti-inflammatory effects in a variety of established models. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible data. Further investigation into its effects on other inflammatory pathways, such as the NLRP3 inflammasome, may reveal additional mechanisms of action and broaden its potential applications in inflammation research.
References
- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the quantitative analysis of Phenidone using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is designed to provide high sensitivity, accuracy, and reproducibility for the determination of this compound in various sample matrices. This document provides a comprehensive guide, including instrumentation, reagent preparation, experimental procedures, and expected performance data to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound (1-phenyl-3-pyrazolidinone) is a versatile organic compound, widely recognized for its application as a developing agent in black-and-white photography. Beyond its use in photographic processes, this compound and its derivatives are of interest in pharmaceutical research for their potential biological activities. Consequently, a reliable and validated analytical method is crucial for the accurate quantification of this compound in quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses. This application note presents a detailed protocol for the HPLC analysis of this compound, based on established methods for structurally similar compounds.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 2.5):Acetonitrile:Methanol (70:20:10, v/v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (Approx. 25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Reagent and Sample Preparation
Mobile Phase Preparation: A phosphate buffer at pH 2.5 is prepared by dissolving an appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH with phosphoric acid. The final mobile phase is prepared by mixing the buffer, acetonitrile, and methanol in the specified ratio, followed by degassing using sonication or vacuum filtration[1].
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range[1].
Sample Preparation: The sample preparation protocol will vary depending on the matrix. For bulk drug analysis, a procedure similar to the standard solution preparation is followed. For formulated products, a suitable extraction method must be developed to isolate this compound from excipients. A general approach involves dissolving the sample in a solvent compatible with the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove particulate matter[1].
Protocols
HPLC System Setup and Equilibration
-
System Startup: Turn on the HPLC system components, including the pump, detector, and data acquisition software.
-
Mobile Phase Purge: Purge all pump channels with the prepared mobile phase to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Set the flow rate to 1.5 mL/min and allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.
Calibration Curve Generation
-
Prepare Standards: Prepare a series of at least five working standard solutions of this compound from the stock solution, covering the expected concentration range of the samples.
-
Inject Standards: Inject 20 µL of each standard solution into the HPLC system in triplicate.
-
Generate Curve: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.
Sample Analysis
-
Prepare Sample: Prepare the sample solution as described in the "Reagent and Sample Preparation" section.
-
Inject Sample: Inject 20 µL of the prepared sample solution into the HPLC system.
-
Data Analysis: Identify the this compound peak based on the retention time obtained from the standard injections. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound based on this method.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 10 - 12 minutes[1] |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | > 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow and Diagrams
HPLC Analysis Workflow
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Logical workflow for this compound analysis by HPLC.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step experimental process.
Caption: Step-by-step experimental workflow for HPLC analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a buffered organic mobile phase ensures good separation and peak shape. By following the outlined experimental procedures and adhering to good chromatographic practices, researchers, scientists, and drug development professionals can achieve accurate and precise results for the determination of this compound in their respective applications.
References
Application Notes and Protocols: Evaluating the Neuroprotective Effects of Phenidone
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) is recognized as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3][4][5] These enzymes play a critical role in the metabolism of arachidonic acid, leading to the production of prostaglandins and leukotrienes, which are potent mediators of inflammation. Overexpression and hyperactivity of COX and LOX are implicated in the pathophysiology of various neurodegenerative diseases, contributing to oxidative stress, neuroinflammation, and neuronal cell death.[1][6][7] Evidence suggests that by inhibiting both pathways, this compound may exert significant neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[1][2][6][8] These application notes provide a comprehensive experimental framework for researchers to investigate and validate the neuroprotective potential of this compound in both in vitro and in vivo models of neurological disorders.
Experimental Workflow
The overall experimental design follows a logical progression from initial in vitro screening to more complex in vivo validation. This workflow ensures a thorough evaluation of this compound's efficacy and mechanism of action.
References
- 1. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxygen/glucose deprivation-induced neurotoxicity by antioxidant and antiapoptotic action in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. This compound protects the nigral dopaminergic neurons from LPS-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory and neuroprotective actions of COX2 inhibitors in the injured brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Phenidone in Studies of Kainic Acid-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kainic acid (KA), a potent analog of the neurotransmitter glutamate, is widely used to model excitotoxicity and neurodegeneration in preclinical research.[1][2] Administration of KA induces a cascade of detrimental events in the central nervous system, including neuronal overstimulation, calcium influx, oxidative stress, neuroinflammation, and ultimately, neuronal cell death, particularly in vulnerable regions like the hippocampus.[3][4][5] Phenidone, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, has emerged as a promising neuroprotective agent in this model.[6][7] Its mechanism of action involves the attenuation of oxidative stress and inflammation, thereby mitigating the neurotoxic effects of kainic acid.[6][8]
These application notes provide detailed protocols for utilizing this compound in studies of kainic acid-induced neurotoxicity in a rat model. The included methodologies cover animal model creation, drug administration, behavioral assessment, and biochemical and histological analyses. Furthermore, quantitative data from relevant studies are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.
Signaling Pathways and Experimental Workflow
Kainic Acid-Induced Neurotoxicity Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 5. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. This compound protects the nigral dopaminergic neurons from LPS-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Protocol for Assessing the Antioxidant Capacity of Phenidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) is a well-known photographic developing agent that also possesses significant biological activities, including anti-inflammatory and antioxidant properties. Its primary mechanism as an antioxidant is attributed to its function as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By blocking these key enzymes in the arachidonic acid cascade, this compound effectively reduces the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] This document provides detailed protocols for assessing the antioxidant capacity of this compound, focusing on both direct radical scavenging and its more physiologically relevant mechanism of enzyme inhibition.
Mechanism of Antioxidant Action
This compound's antioxidant effect is primarily indirect. It inhibits the COX and LOX pathways, which are major sources of ROS during inflammatory processes. The metabolism of arachidonic acid through these pathways generates free radicals that contribute to cellular damage.[1][2] By inhibiting these enzymes, this compound reduces lipid peroxidation, protein oxidation, and protects cellular components from oxidative damage.[1]
Signaling Pathway of this compound's Antioxidant Effect
Caption: this compound inhibits COX and LOX, blocking ROS generation from arachidonic acid.
Data Presentation
| Assay / Model | Target Measured | Key Findings | Reference(s) |
| Kainate-induced Neurotoxicity (in vivo, Rat Hippocampus) | Lipid Peroxidation, Protein Oxidation, Glutathione (GSH) Status | This compound dose-dependently attenuated oxidative stress markers (lipid peroxidation and protein oxidation) and impairment of GSH status. | [1][2] |
| 5-Lipoxygenase Inhibition Assay (in vitro) | 5-Lipoxygenase Activity | This compound is a known inhibitor of 5-lipoxygenase, with various analogs showing IC50 values in the nanomolar to micromolar range. | [3] |
Note: Researchers are encouraged to perform direct radical scavenging assays, as detailed below, to establish a quantitative benchmark (IC50) for this compound and its derivatives to fill this data gap.
Experimental Protocols
The following protocols describe standard methods to assess the antioxidant capacity of a compound like this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro antioxidant capacity assessment.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
1. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)
-
Ascorbic Acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Micropipettes
2. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Serial Dilutions: Prepare a series of dilutions of this compound (e.g., 1000, 500, 250, 125, 62.5 µg/mL) and the positive control in methanol.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the this compound sample or control.
-
Plot a graph of % Inhibition versus the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals, from the graph using linear regression.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.
1. Materials and Reagents:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
2. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
This compound Stock and Dilutions: Prepare as described in the DPPH protocol, using PBS or ethanol as the solvent.
3. Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound, positive control, or the corresponding solvent (as a blank) to the wells.
-
Shake the plate and incubate in the dark at room temperature for 5-10 minutes.
-
Measure the absorbance at 734 nm.
4. Data Analysis:
-
Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.
-
Plot a graph of % Inhibition versus the concentration of this compound.
-
Determine the IC50 value from the graph.
Conclusion
While this compound's primary antioxidant action is through the inhibition of pro-oxidative enzymes, characterizing its direct radical scavenging capacity using standardized assays like DPPH and ABTS is crucial for a comprehensive understanding of its antioxidant profile. The protocols provided here offer robust methods for this assessment. Future studies establishing these quantitative values will be invaluable for comparing this compound's potency against other antioxidants and for guiding the development of novel antioxidant therapeutics.
References
- 1. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Phenidone's Impact on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the impact of Phenidone on prostaglandin synthesis. This document includes a summary of its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for experimental validation.
Introduction to this compound and Prostaglandin Synthesis
This compound (1-phenyl-3-pyrazolidinone) is recognized as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are critical in the inflammatory process, as they are responsible for the synthesis of prostaglandins and leukotrienes from arachidonic acid. Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). PGH2 is subsequently metabolized into various prostaglandins, including PGE2, by specific synthases.
Mechanism of Action of this compound
This compound is thought to exert its anti-inflammatory effects by inhibiting the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. Some studies also suggest its role as a lipoxygenase inhibitor, which would simultaneously reduce the production of leukotrienes, another class of inflammatory mediators. However, there is some conflicting evidence, with one study suggesting that while this compound is active against cyclooxygenases, it may be inactive against human 5-lipoxygenase (5-LOX) in the micromolar range. Further research is needed to fully elucidate its dual inhibitory profile.
An intriguing aspect of this compound's activity is a dose-dependent dual effect reported in older literature. While higher concentrations of this compound inhibit prostaglandin synthesis, lower concentrations (up to 100 µM) have been observed to stimulate it. This highlights the importance of careful dose-response studies when evaluating the compound's effects.
Quantitative Data Summary
The available quantitative data on this compound's inhibitory potency on COX enzymes and prostaglandin synthesis shows some variability and is, in some cases, dated. The following table summarizes the key findings. It is recommended that researchers perform their own dose-response analyses to determine the precise IC50 values in their specific experimental systems.
| Parameter | Target | Reported Value | Source |
| I50 | Prostaglandin Biosynthesis | ~210 µM | (Marnett et al., 1982) |
| I50 | Prostaglandin Biosynthesis | ~1180 µM | (Marnett et al., 1982) |
| Activity Range | Cyclooxygenases | Micromolar (µM) | (Cusan et al., 2005) |
| Stimulatory Concentration | Prostaglandin Biosynthesis | Up to 100 µM | (Marnett et al., 1982) |
Note: The high I50 values from the 1982 study suggest a lower potency compared to many modern NSAIDs. The conflicting reports on 5-LOX inhibition and the stimulatory effect at lower concentrations underscore the need for further investigation.
Experimental Protocols
Here we provide detailed protocols to assess the impact of this compound on prostaglandin synthesis, focusing on the measurement of PGE2 and the expression of COX enzymes.
Protocol 1: In Vitro Measurement of this compound's Effect on PGE2 Production in Cultured Cells
Objective: To quantify the dose-dependent effect of this compound on PGE2 production in a cell-based assay.
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., IL-1β)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA Kit
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight.
-
Cell Stimulation: The following day, replace the culture medium with fresh, serum-free medium. Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) to induce COX-2 expression and prostaglandin synthesis. A non-stimulated control group should be included.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations. Add the this compound dilutions to the stimulated cells. Include a vehicle control (DMSO alone) and a positive control (e.g., indomethacin).
-
Incubation: Incubate the cells with the stimulus and this compound for a predetermined time (e.g., 24 hours). The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to remove any cellular debris and store them at -80°C until the PGE2 measurement.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Wash the remaining cell monolayer with PBS and lyse the cells. Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Data Analysis: Normalize the measured PGE2 concentrations to the total protein content for each well. Plot the normalized PGE2 levels against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot Analysis of COX-1 and COX-2 Expression
Objective: To determine the effect of this compound on the protein expression levels of COX-1 and COX-2 in cultured cells.
Materials:
-
Cells treated as described in Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against COX-1, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Following the treatment with stimulus and this compound as described in Protocol 1, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against COX-1, COX-2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for COX-1, COX-2, and the loading control. Normalize the COX-1 and COX-2 band intensities to the loading control to determine the relative changes in protein expression.
Visualizations
Signaling Pathway of Prostaglandin Synthesis
Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Measuring this compound's Impact
Caption: Workflow for assessing this compound's effect on PGE2 production and COX expression.
Application Notes and Protocols for In Vivo Administration of Phenidone in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are critical in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By targeting both pathways, this compound offers a broad-spectrum anti-inflammatory effect. Its utility has been demonstrated in various preclinical animal models of inflammation, where it has shown efficacy in reducing inflammatory responses. Pirfenidone, a structurally related compound, also exhibits significant anti-inflammatory and anti-fibrotic properties, and its mechanisms of action are often considered relevant to understanding the broader effects of this class of molecules.
These application notes provide a comprehensive overview of the in vivo administration of this compound in key animal models of inflammation, including detailed protocols, quantitative data from preclinical studies, and insights into its mechanism of action.
Quantitative Data Presentation
The following tables summarize the quantitative data on the in vivo administration of this compound and its analog, Pirfenidone, in various animal models of inflammation.
Table 1: this compound Administration and Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Drug | Dosage | Administration Route | Key Findings | Reference |
| EAE in Lewis Rats | This compound | 200 mg/kg | Oral | Significantly suppressed the incidence and clinical severity of EAE paralysis. Inhibited the increase of COX-1, COX-2, and 5-LOX in the spinal cord. | [1] |
Table 2: Pirfenidone Administration and Efficacy in Rodent Models of Pulmonary Inflammation
| Animal Model | Drug | Dosage | Administration Route | Key Findings | Reference |
| Antigen-induced pulmonary inflammation in mice and guinea pigs | Pirfenidone | 10 and 30 mg/kg | Not specified | Dose-dependent inhibition of pulmonary inflammation, with a significant decrease in bronchoalveolar lavage (BAL) eosinophils and total cells at 30 mg/kg. | [2] |
| LPS-induced pulmonary inflammation in rats | Pirfenidone | 3 and 30 mg/kg | Not specified | Dose-dependent inhibition of pulmonary inflammation, with a significant decrease in BAL total and neutrophilic cells at both doses. Significantly inhibited BAL levels of IL-6, but not TNF-α. | [2] |
| Bleomycin-induced pulmonary fibrosis in hamsters | Pirfenidone | 30 and 100 mg/kg/day (in three divided doses) | Oral gavage | Minimized early lung edema and pathology, and reduced hydroxyproline accumulation. | [3] |
Table 3: this compound Administration and Efficacy in a Rat Model of Kainate-Induced Neurotoxicity
| Animal Model | Drug | Dosage | Administration Route | Key Findings | Reference |
| Kainate-induced neurotoxicity in rats | This compound | 25, 50, or 100 mg/kg | Oral (five times every 12h before kainic acid injection) | Dose-dependently attenuated toxic behavioral signs, oxidative stress (lipid peroxidation and protein oxidation), impairment of GSH status, and the loss of hippocampal neurons. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs.
Materials:
-
Male Wistar rats (180-200g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle control
-
This compound (e.g., 25, 50, 100 mg/kg)
-
Positive control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer this compound or the vehicle orally via gavage one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is used to study systemic inflammation and the efficacy of anti-inflammatory agents in a sepsis-like condition.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Syringes and needles
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the mice into the following groups (n=8-10 per group):
-
Saline control
-
LPS + Vehicle
-
LPS + this compound (e.g., 50, 100 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the LPS challenge.
-
Induction of Sepsis: Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
Sample Collection: At a predetermined time point (e.g., 2 or 6 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS + Vehicle group.
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a valuable pharmacological tool for the in vivo study of inflammation. Its dual inhibitory action on COX and LOX pathways provides a comprehensive approach to mitigating inflammatory responses in a variety of preclinical models. The protocols and data presented here offer a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of this compound and related compounds in inflammatory diseases. Careful consideration of the animal model, dosage, administration route, and relevant endpoints is crucial for obtaining meaningful and reproducible results.
References
Application of Phenidone in Ischemic Brain Injury Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the interruption of blood flow to the brain. This leads to energy failure, excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), the key enzymes in the arachidonic acid cascade. By blocking these pathways, this compound effectively mitigates the production of pro-inflammatory prostaglandins and leukotrienes, and reduces the generation of reactive oxygen species (ROS), making it a compound of significant interest for neuroprotection in ischemic brain injury.
These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo models of ischemic brain injury, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by inhibiting the enzymatic activity of both COX and LOX. During cerebral ischemia, the release of arachidonic acid from neuronal membranes is significantly elevated.[1] This triggers a cascade of events leading to the production of various inflammatory mediators and free radicals. This compound intervenes at a critical point in this cascade.
Signaling Pathway of this compound in Ischemic Brain Injury
References
Troubleshooting & Optimization
How to dissolve Phenidone in aqueous buffers for experiments.
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for dissolving Phenidone in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, or 1-phenyl-3-pyrazolidinone, is an organic compound initially recognized for its use as a photographic developing agent.[1][2][3][4] In biomedical research, it is known as a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor, giving it anti-inflammatory and antioxidant properties.[1][5][6] Key properties are summarized in the table below.
Q2: What is the solubility of this compound in various solvents?
This compound's solubility is highly dependent on the solvent and temperature. While it is very soluble in hot water, its solubility at room temperature is significantly lower.[1][7] For experimental consistency and to avoid issues related to heating, preparing a concentrated stock solution in an organic solvent is often the preferred method.
Q3: How does pH affect the solubility and stability of this compound?
This compound is more soluble in dilute acidic or alkaline solutions compared to plain water.[3][8] However, it is prone to degradation and loses potency in alkaline solutions, especially without a preservative like sodium sulfite.[9][10] Therefore, while adjusting pH can aid dissolution, it may compromise the compound's stability and experimental reproducibility.
Q4: What is the best way to prepare a stable this compound solution for experiments?
Due to its limited stability in aqueous solutions, the recommended method is to first prepare a concentrated stock solution in an organic solvent where it is more stable.[11][12] Propylene glycol is an excellent choice as it is a non-aqueous, pH-neutral solvent that protects this compound from oxidation, allowing for long-term storage (months to years).[11][13] DMSO is another effective solvent for creating high-concentration stocks. This stock can then be diluted to the final working concentration in your aqueous buffer immediately before the experiment.
Q5: How should this compound powder and its solutions be stored?
This compound powder is relatively stable but is sensitive to light.[5][6][9][14] It should be stored in a tightly sealed container in a dry, room-temperature environment, protected from light. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[12] Stock solutions in propylene glycol are significantly more stable and can be stored for long periods.[13]
Data & Properties
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Conditions |
| Water | ≥1.27 mg/mL[7] | Requires sonication and warming |
| Hot Water (100°C) | 10 g / 100 mL[1] | Not typically suitable for biological experiments |
| Ethanol (EtOH) | ≥14.65 mg/mL[7] | - |
| Hot Ethanol | 10 g / 100 mL[1] | - |
| Methanol | 0.1 g / mL (100 mg/mL)[5][6] | Forms a clear solution |
| Dimethyl Sulfoxide (DMSO) | ≥27.5 mg/mL[7] | - |
| Propylene Glycol (PG) | Commonly used for 1% to 5% solutions (10-50 mg/mL)[11][13][15] | Excellent for stable stock solutions |
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₀N₂O |
| Molar Mass | 162.19 g/mol [1] |
| Appearance | White to off-white crystalline solid or needles[1][5][6] |
| Melting Point | 119-121 °C[5][6][8][14] |
| Stability | Stable as a powder, but light-sensitive.[5][6][14] Unstable in alkaline aqueous solutions.[9] |
| Incompatibilities | Strong acids, strong oxidizing agents, strong bases.[5][6][14] |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in the aqueous buffer.
-
Possible Cause 1: Low Temperature.
-
Possible Cause 2: Incorrect pH.
-
Possible Cause 3: Degraded this compound.
-
Solution: this compound powder that is old or has been improperly stored may become more difficult to dissolve.[13] If you observe this, it is best to use a fresh supply of the compound.
-
Problem: My prepared this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Supersaturation.
-
Solution: This often occurs when a solution is prepared in a hot solvent and then cools, causing the compound to crash out of solution.[16] This is a common issue with direct dissolution in water. To resolve this for immediate use, you can gently re-warm the solution. To prevent it, prepare a more dilute solution or use the stock solution method (Protocol 2).
-
-
Possible Cause 2: Poor Dilution Technique.
-
Solution: When diluting a concentrated organic stock (e.g., in DMSO) into an aqueous buffer, adding the stock too quickly can cause localized supersaturation and precipitation. Add the stock solution dropwise into the vortexing buffer to ensure rapid and even mixing.
-
Problem: My experimental results are inconsistent or show low compound activity.
-
Possible Cause 1: Solution Degradation.
-
Solution: this compound rapidly loses activity in aqueous solutions, particularly at alkaline pH.[9] Always prepare the final working solution immediately before starting your experiment. Do not store this compound in aqueous buffers. If you need a stable source, use a stock solution prepared in propylene glycol.[13]
-
-
Possible Cause 2: Oxidation.
-
Solution: this compound is susceptible to oxidation. Protect solutions from direct light and minimize their exposure to air.[5][6][14] For applications where it is permissible, adding a small amount of a preservative like sodium sulfite can prevent oxidation, though this may interfere with biological assays.[4]
-
Experimental Protocols & Visualizations
Protocol 1: Direct Dissolution in Aqueous Buffer (For Low Concentrations)
This method is suitable for preparing low-concentration solutions when a co-solvent is not desired.
-
Weigh the required amount of this compound powder.
-
Measure approximately 90% of the final required volume of aqueous buffer into a sterile container with a magnetic stir bar.
-
Gently warm the buffer to 40-50°C while stirring.
-
Slowly add the this compound powder to the vortex of the stirring buffer.
-
If dissolution is slow, place the container in an ultrasonic bath for 5-10 minute intervals.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the volume to the final desired amount with the buffer.
-
Use the solution immediately.
Protocol 2: Preparation of a Concentrated Stock Solution (Recommended)
This is the preferred method for ensuring stability, accuracy, and reproducibility.
-
Solvent Selection: Choose a suitable organic solvent. Propylene glycol is recommended for long-term stability; DMSO is suitable for high concentrations.
-
Preparation (Example: 1% Stock in Propylene Glycol):
-
Gently warm 90 mL of propylene glycol to 60-80°C.[12]
-
Weigh 1 gram of this compound.
-
Add the this compound to the warm propylene glycol and stir until it is completely dissolved.[13]
-
Allow the solution to cool to room temperature.
-
Add propylene glycol to bring the final volume to 100 mL.
-
Store in a tightly capped amber glass bottle at 4°C.
-
-
Use in Experiments:
-
Vortex your final aqueous buffer.
-
Pipette the required volume of the stock solution and add it dropwise to the stirring buffer to prevent precipitation.
-
Visualized Workflow for this compound Solution Preparation
Caption: Decision workflow for preparing this compound solutions.
Troubleshooting Logic for Dissolution Issues
Caption: Troubleshooting guide for this compound dissolution problems.
Factors Leading to this compound Degradation
Caption: Key environmental factors causing this compound degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bostick-sullivan.com [bostick-sullivan.com]
- 3. photomemorabilia.co.uk [photomemorabilia.co.uk]
- 4. hellothisistim.com [hellothisistim.com]
- 5. This compound | 92-43-3 [chemicalbook.com]
- 6. This compound | 92-43-3 [amp.chemicalbook.com]
- 7. apexbt.com [apexbt.com]
- 8. chembk.com [chembk.com]
- 9. Shelf Life Of this compound | Photrio.com Photography Forums [photrio.com]
- 10. Two tricks for measuring and quickly dissolving this compound | Photrio.com Photography Forums [photrio.com]
- 11. Minimalist this compound and Vitamin C Film Developer [silvergrainclassics.com]
- 12. This compound, glycol, alcohol, water and all that | Photrio.com Photography Forums [photrio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemwhat.com [chemwhat.com]
- 15. This compound Solubility | Photrio.com Photography Forums [photrio.com]
- 16. This compound in Glycol some problems | Photrio.com Photography Forums [photrio.com]
Technical Support Center: Troubleshooting Phenidone Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Phenidone precipitation in cell culture media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in mammalian cells?
This compound (1-phenyl-3-pyrazolidinone) is a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] By inhibiting these enzymes, this compound can block the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. This makes it a valuable tool for studying inflammatory pathways.
Q2: Why is this compound prone to precipitation in cell culture media?
This compound has poor solubility in aqueous solutions like cell culture media.[1] Several factors can contribute to its precipitation, including:
-
Temperature: Sudden changes in temperature, such as moving a stock solution from a freezer to room temperature, can decrease its solubility.[2]
-
pH: The pH of the cell culture medium can affect the ionization state and solubility of this compound.[3][4][5]
-
High Concentration: Preparing a working solution with a high concentration of this compound can easily lead to supersaturation and precipitation.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound can interact with these components, leading to the formation of insoluble complexes.[6]
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to precipitate out of the solution.
Q3: What are the consequences of this compound precipitation in my cell culture experiments?
This compound precipitation can have several negative impacts on your experiments:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cell Toxicity: Precipitates can be cytotoxic to cells, independent of the pharmacological effects of soluble this compound.
-
Interference with Assays: Precipitated particles can interfere with various cell-based assays, particularly those involving microscopy or spectrophotometry.
Troubleshooting Guide for this compound Precipitation
This guide provides a structured approach to identifying and resolving common issues with this compound precipitation.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. Determine the optimal concentration through a dose-response experiment. |
| "Solvent Shock" | Dilute the DMSO stock solution in a stepwise manner. First, mix the stock with a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.[7] |
| Low Temperature of Medium | Always use pre-warmed (37°C) cell culture medium when preparing your working solution.[8] |
| Incorrect Solvent for Stock | Prepare a fresh stock solution in 100% DMSO. Ensure the DMSO is of high purity and anhydrous. |
Problem 2: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.[8] |
| pH Shift in Medium | Monitor the pH of your cell culture medium. If the pH becomes more alkaline, it can decrease the solubility of some compounds. Ensure proper CO2 levels in the incubator to maintain the buffering capacity of the medium.[9][10] |
| Interaction with Serum Proteins | If using serum-containing media, consider reducing the serum percentage or switching to a serum-free medium if your cell line permits. This compound may bind to serum proteins, leading to aggregation and precipitation.[11] |
| Evaporation of Medium | Ensure proper humidification in the incubator to prevent evaporation, which can increase the concentration of all components in the medium, including this compound. |
Problem 3: Precipitate is observed after thawing a frozen stock solution.
| Potential Cause | Recommended Solution |
| Freezing/Thawing Cycles | Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] |
| Supersaturated Stock Solution | The stock solution may have been prepared at a concentration that is not stable at lower temperatures. Gently warm the stock solution to 37°C and vortex to see if the precipitate redissolves. If not, the stock may need to be remade at a lower concentration.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (molecular weight: 162.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the desired final volume of pre-warmed cell culture medium (e.g., 10 mL).
-
To avoid "solvent shock," perform a serial dilution. First, take 1 µL of the 10 mM this compound stock and add it to 99 µL of pre-warmed medium in a sterile microcentrifuge tube to make an intermediate 100 µM solution.
-
Vortex the intermediate dilution gently.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of pre-warmed medium in the conical tube to achieve a final concentration of 10 µM.
-
Gently mix the final working solution by inverting the tube several times.
-
Use the working solution immediately to treat your cells.
Note: The final DMSO concentration in this example is 0.1%. It is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway Diagrams
This compound's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the inflammatory response.
Caption: this compound inhibits COX and LOX pathways.
This diagram illustrates how this compound blocks the conversion of arachidonic acid into prostaglandins and leukotrienes by inhibiting the COX and LOX enzymes, respectively, thereby reducing inflammation.
Caption: Troubleshooting workflow for this compound precipitation.
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture experiments. By systematically evaluating potential causes, researchers can efficiently identify and implement the appropriate solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Effects of cell culture media on the dynamic formation of protein-nanoparticle complexes and influence on the cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biologia.i-learn.unito.it [biologia.i-learn.unito.it]
- 10. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emulatebio.com [emulatebio.com]
Technical Support Center: Optimizing Phenidone for Cyclooxygenase (COX) Inhibition
Welcome to the technical support center for optimizing Phenidone concentration in cyclooxygenase (COX) inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when using this compound as a COX inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in COX inhibition assays?
While specific optimal concentrations can vary depending on the experimental setup (e.g., purified enzyme vs. whole-cell assay), a sensible starting point for this compound is in the micromolar range. One study has indicated its activity against cyclooxygenases falls within this range[1]. It is recommended to perform a dose-response curve starting from a low micromolar concentration (e.g., 1 µM) up to a higher concentration (e.g., 100 µM) to determine the IC50 value in your specific assay system.
Q2: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or propylene glycol are suitable solvents.
-
Stock Concentration: A high-concentration stock (e.g., 10-50 mM) allows for minimal solvent addition to your final assay, reducing potential solvent effects.
-
Storage: Store the stock solution at -20°C or -80°C to ensure stability. Protect from light, as this compound can be light-sensitive.
Q3: Is this compound a selective inhibitor for COX-1 or COX-2?
This compound is generally considered a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways[2][3]. The existing literature does not provide definitive evidence of high selectivity for either COX-1 or COX-2. To determine the selectivity in your experimental model, it is essential to measure the IC50 values for both COX-1 and COX-2 enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound has poor aqueous solubility and can precipitate when a concentrated stock in an organic solvent is diluted into an aqueous buffer or medium. | - Lower the final concentration of this compound. - Increase the final concentration of the organic solvent (e.g., DMSO) in your assay, but keep it below a level that affects cell viability or enzyme activity (typically ≤0.5%). - Prepare intermediate dilutions of your this compound stock in your assay buffer or medium. - Ensure the stock solution is fully dissolved before adding it to the aqueous solution. |
| Inconsistent or non-reproducible inhibition results. | - This compound Degradation: this compound solutions may not be stable over long periods, especially at room temperature or when exposed to light. - Assay Interference: Components in your assay, such as certain proteins or additives, could interact with this compound. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Minimize the exposure of this compound solutions to light. - Run appropriate controls, including a vehicle control (solvent only) and a positive control inhibitor with a known mechanism. - If using a colorimetric or fluorometric assay, test for any direct interference of this compound with the detection reagents in a cell-free system. |
| No or very weak COX inhibition observed. | - Incorrect Concentration: The concentrations of this compound used may be too low to elicit a significant inhibitory effect. - Inactive Compound: The this compound stock may have degraded over time. | - Perform a dose-response experiment with a wider concentration range, extending into the higher micromolar range. - Prepare a fresh stock solution of this compound from a new batch of the compound. - Verify the activity of your COX enzyme using a known inhibitor as a positive control. |
| Observed effects are not consistent with COX inhibition. | Off-target Effects: this compound is a known dual inhibitor of COX and LOX. It may have other, less characterized off-target effects that could influence your experimental outcome. | - To confirm that the observed effect is due to COX inhibition, consider rescue experiments by adding downstream prostaglandins (e.g., PGE2). - Use a more selective COX inhibitor as a control to compare the phenotype. - Investigate the potential role of LOX inhibition in your experimental system. |
Quantitative Data Summary
Currently, specific IC50 values for this compound against purified human COX-1 and COX-2 are not widely available in the public domain. The primary literature describes its activity as being in the micromolar range[1]. Researchers are encouraged to empirically determine the IC50 values in their specific experimental systems. For comparison, the IC50 values of other common NSAIDs are provided below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Celecoxib | 49.6 | 0.25 | 198.4 |
| Ibuprofen | ~13 | ~370 | ~0.035 |
| Diclofenac | ~0.5 | ~0.5 | ~1 |
| Indomethacin | ~0.1 µg/mL | ~5 µg/mL | ~0.02 |
Note: These values are approximate and can vary depending on the assay conditions. Data compiled from various sources[4].
Experimental Protocols
Protocol 1: In Vitro Biochemical COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX activity assay kits and is suitable for determining the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
Procedure:
-
Prepare Reagents: Dilute enzymes, heme, and arachidonic acid in COX Assay Buffer to the desired working concentrations as recommended by the enzyme supplier or assay kit manual.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in COX Assay Buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (DMSO in assay buffer).
-
Assay Reaction: a. To each well of the 96-well plate, add the following in order:
- COX Assay Buffer
- Heme
- Fluorometric probe
- Purified COX-1 or COX-2 enzyme b. Add the diluted this compound, positive control, or vehicle control to the appropriate wells. c. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Normalize the rates to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based COX Inhibition Assay
This protocol measures the ability of this compound to inhibit COX activity within a cellular context.
Materials:
-
A suitable cell line (e.g., macrophages like RAW 264.7, or endothelial cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus to induce COX-2 expression
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed the cells in a 24-well or 48-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of COX-2 (for COX-2 activity): a. Replace the medium with fresh serum-free or low-serum medium. b. Treat the cells with an inflammatory stimulus (e.g., LPS at 1 µg/mL) for a sufficient time to induce COX-2 expression (typically 4-24 hours, to be optimized for the specific cell line). For COX-1 activity, use non-stimulated cells.
-
Inhibitor Treatment: a. Remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. b. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Arachidonic Acid Stimulation: Add arachidonic acid (typically 10-30 µM) to the wells to provide the substrate for prostaglandin synthesis. Incubate for 15-30 minutes.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of Prostaglandin E2 (PGE2) in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Visualizations
References
- 1. Synthesis and biological evaluation of new this compound analogues as potential dual cyclooxygenase (COX-1 and COX-2) and human lipoxygenase (5-LOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Phenidone in DMSO stock solutions over time.
This technical support center provides guidance on the stability, storage, and handling of Phenidone stock solutions prepared in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a this compound stock solution, weigh the desired amount of powdered this compound and dissolve it in anhydrous (dry) DMSO to the target concentration. It is crucial to use fresh, high-quality DMSO as it is hygroscopic and can absorb moisture from the air, which may affect the stability of the dissolved compound.[1] Warming the solution gently and using an ultrasonic bath can aid in dissolution if you encounter solubility issues.[2]
Q2: What are the recommended storage conditions for this compound-DMSO stock solutions?
A2: For optimal stability, it is recommended to aliquot the this compound-DMSO stock solution into single-use volumes and store them at -20°C for short-to-medium-term storage (up to one month) and at -80°C for long-term storage (up to six months).[3] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5]
Q3: How stable is this compound in DMSO over time?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon storage | The solution may be supersaturated, or the storage temperature is too low, causing the compound to crystallize. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. Ensure the solution is fully dissolved before freezing. |
| The compound precipitates out of solution when diluted into aqueous media for experiments. | This compound is less soluble in aqueous solutions than in DMSO. The final concentration of DMSO in the assay media may be too low to maintain solubility. | To avoid precipitation, consider a stepwise dilution approach. It is also important to ensure that the final concentration of DMSO in your cell culture or assay is low enough (typically <0.5%) to avoid cellular toxicity.[3] If solubility issues persist, the use of a co-solvent in the final dilution might be necessary.[3] |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded over time due to improper storage, repeated freeze-thaw cycles, or exposure to moisture. DMSO is a mild oxidizing agent, which could contribute to degradation. | Prepare fresh stock solutions more frequently. Always use anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability test to determine the usable life of your stock solution under your specific storage conditions. |
Stability of this compound in DMSO (Illustrative Data)
Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual stability may vary based on experimental conditions, DMSO quality, and handling procedures. It is highly recommended to perform an independent stability analysis for your specific stock solutions.
| Storage Temperature | Time Point | Estimated % Purity |
| -80°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | ~97% | |
| -20°C | 1 month | ~98% |
| 3 months | ~95% | |
| 6 months | ~92% | |
| 4°C | 1 week | ~97% |
| 1 month | ~90% | |
| Room Temperature | 24 hours | ~95% |
| 1 week | <90% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of a this compound-DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate buffer components)
- HPLC system with a UV detector
- C18 HPLC column
- Analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of this compound Stock Solution:
- Accurately weigh a sufficient amount of this compound powder.
- Dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Aliquot the stock solution into multiple vials for storage at different temperatures (-80°C, -20°C, 4°C, and room temperature).
3. HPLC Method Development (Example):
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 230-280 nm)
- Gradient: Optimize a gradient to achieve good separation of the this compound peak from any potential degradants (e.g., 5-95% B over 15 minutes).
4. Stability Study Procedure:
- At time zero (T=0), dilute an aliquot of the freshly prepared stock solution with the mobile phase to a suitable concentration for HPLC analysis.
- Inject the T=0 sample into the HPLC and record the chromatogram. The area of the this compound peak at T=0 is considered 100%.
- Store the aliquots at the different temperatures.
- At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage temperature.
- Prepare the samples for HPLC analysis in the same manner as the T=0 sample.
- Inject the samples and record the chromatograms.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound in DMSO.
This compound's Mechanism of Action: Inhibition of COX and LOX Pathways
Caption: this compound inhibits both COX and LOX inflammatory pathways.[1][7][8][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Identifying and characterizing Phenidone degradation products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenidone. The information is presented in a question-and-answer format to directly address common challenges encountered during the identification and characterization of this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under various stress conditions, primarily through oxidation. However, hydrolysis and photolysis can also lead to the formation of degradation products. The principal degradation product formed through oxidation is 1-phenyl-3-hydroxy-pyrazole. Under forced degradation conditions as per ICH guidelines, the following pathways are anticipated:
-
Oxidative Degradation: this compound readily oxidizes, especially in the presence of oxygen, metal ions, and light. The primary product is 1-phenyl-3-hydroxy-pyrazole. Further oxidation can lead to colored products.
-
Acidic and Basic Hydrolysis: While this compound is relatively stable to hydrolysis at neutral pH, it can degrade under strongly acidic or basic conditions. The pyrazolidinone ring can be susceptible to cleavage, although this is generally less significant than oxidation.
-
Photodegradation: Exposure to UV or visible light can accelerate the oxidation of this compound, leading to the formation of 1-phenyl-3-hydroxy-pyrazole and other colored degradants.
-
Thermal Degradation: this compound is relatively stable at ambient temperatures. However, at elevated temperatures, degradation can occur, likely through oxidative pathways.
How to prevent oxidation of Phenidone solutions during experiments.
This guide provides technical support for researchers, scientists, and drug development professionals on the prevention of oxidation in Phenidone solutions during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/pink/tan | Oxidation of this compound. This can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. | 1. Prepare fresh solution. 2. Store stock solutions under an inert gas (argon or nitrogen). 3. Use amber vials or wrap containers in foil to protect from light. 4. Prepare solutions in deoxygenated solvents. 5. Consider using a chelating agent like EDTA at a low concentration (e.g., 0.1-1 mM) to sequester metal ions that can catalyze oxidation. |
| Reduced or no biological activity (e.g., loss of COX/LOX inhibition) | Degradation of this compound due to oxidation. The oxidation products may not have the same inhibitory activity. | 1. Confirm the potency of your this compound stock. A simple color change can be an initial indicator of degradation[1]. 2. Prepare a fresh stock solution from solid this compound. 3. Use a more stable solvent for your stock solution, such as propylene glycol[1][2]. 4. Incorporate an antioxidant into your experimental buffer (see antioxidant table below for compatibility). |
| Inconsistent results between experiments | Variable degradation of this compound in solution between experiments. This can be due to differences in solution preparation, storage time, or exposure to air and light. | 1. Standardize your protocol for this compound solution preparation and storage. 2. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and exposure to air. 3. Always use freshly diluted this compound for your experiments. |
| Precipitate forms in the solution | Poor solubility or degradation product formation. | 1. Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. 2. For aqueous solutions, a small amount of a co-solvent like DMSO or ethanol may be necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. If using propylene glycol for a stock solution, avoid adding water, as this can cause precipitation[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stable this compound stock solution?
A1: Propylene glycol is the recommended solvent for long-term storage of this compound stock solutions. Anecdotal evidence from photographic chemistry suggests that a 1-5% solution of this compound in propylene glycol can be stable for years when stored properly[1][2]. For immediate use in aqueous-based biological experiments, a concentrated stock can be prepared in DMSO or ethanol, but these are less stable over time. Aqueous solutions are the least stable and should be prepared fresh for each experiment.
Q2: How should I store my this compound solutions?
A2: Solid this compound should be stored in a cool, dry, dark place. Stock solutions in propylene glycol should be stored in amber glass vials, with the headspace flushed with an inert gas like argon or nitrogen, and kept at room temperature or refrigerated. Aqueous solutions should be used immediately after preparation. If short-term storage is necessary, they should be protected from light and kept on ice.
Q3: Can I use antioxidants to stabilize my this compound solutions?
A3: Yes, antioxidants can be used to prolong the stability of this compound in aqueous solutions. However, it is crucial to choose an antioxidant that does not interfere with your experimental assay. Ascorbic acid (Vitamin C) and Butylated Hydroxytoluene (BHT) are commonly used antioxidants. Ascorbic acid is water-soluble, while BHT is lipid-soluble and would require an organic co-solvent. The table below provides a summary of antioxidant compatibility.
Q4: What are the signs of this compound degradation?
A4: A visual color change of the solution from colorless to yellow, pink, or tan is a primary indicator of oxidation[1]. A reduced biological effect in your experiments is another key sign of degradation.
Q5: Do the oxidation products of this compound have biological activity?
A5: While the primary oxidation product is 1-phenyl-3-hydroxy-pyrazole, there is limited specific data on the biological activity of this and other degradation byproducts in the context of COX/LOX inhibition or cytotoxicity. It is best practice to assume that any degradation could introduce confounding variables into your experiments. Therefore, minimizing oxidation is critical for reliable and reproducible results.
Data Presentation
Table 1: Stability of this compound in Different Solvents (Qualitative)
| Solvent | Relative Stability | Typical Shelf-Life of Stock Solution | Notes |
| Propylene Glycol | Very High | Years[1][2] | Does not absorb oxygen, making it an excellent choice for long-term storage[3]. |
| Ethanol/Isopropanol | Moderate | Months[1] | Better than aqueous solutions, but noticeable degradation occurs over time. |
| DMSO | Moderate | Weeks to Months | Commonly used for preparing stocks for cell culture, but long-term stability is not well-documented. |
| Water/Aqueous Buffers | Low | Hours to Days | Highly susceptible to oxidation. Should be prepared fresh before each use. |
Table 2: Antioxidant Compatibility for this compound Solutions
| Antioxidant | Solubility | Typical Concentration | Potential for Assay Interference |
| Ascorbic Acid (Vitamin C) | Water | 0.1 - 1 mM | Can act as a reducing agent and may interfere with redox-based assays (e.g., some cell viability assays). It is also a weak acid and may alter the pH of unbuffered solutions. |
| Butylated Hydroxytoluene (BHT) | Organic Solvents, Oils | 10 - 100 µM | Being lipophilic, it may interact with cell membranes. Its use requires a co-solvent like ethanol or DMSO, the concentration of which must be tested for effects on the experimental system. |
| Sodium Metabisulfite | Water | 0.1 - 1% | A strong reducing agent, likely to interfere with many biological assays. More commonly used in chemical applications. |
Experimental Protocols
Protocol 1: Preparation of a Highly Stable this compound Stock Solution in Propylene Glycol (100 mM)
-
Materials:
-
This compound (MW: 162.19 g/mol )
-
Propylene Glycol
-
Amber glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating plate
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Weigh out 162.2 mg of this compound powder.
-
Add the this compound to a clean, dry amber glass vial containing a magnetic stir bar.
-
Add 8 mL of propylene glycol to the vial.
-
Gently warm the solution to approximately 60°C on a heating plate while stirring. Do not overheat.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear and colorless.
-
Allow the solution to cool to room temperature.
-
Remove the stir bar and add propylene glycol to a final volume of 10 mL.
-
Flush the headspace of the vial with inert gas for 30-60 seconds.
-
Seal the vial tightly and store it at room temperature, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Materials:
-
100 mM this compound stock solution in propylene glycol (from Protocol 1)
-
Sterile cell culture medium or desired biological buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Perform serial dilutions of the 100 mM stock solution in your cell culture medium or buffer to achieve the desired final concentration.
-
For example, to prepare a 100 µM working solution, first, dilute the 100 mM stock 1:100 in the medium (e.g., 2 µL of stock in 198 µL of medium) to get a 1 mM intermediate solution. Then, dilute this 1:10 (e.g., 20 µL of 1 mM solution in 180 µL of medium) to get the final 100 µM concentration.
-
Vortex gently to mix.
-
Use the working solution immediately. Do not store diluted aqueous solutions of this compound.
-
Visualizations
References
Addressing solubility issues of Phenidone in physiological saline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Phenidone in physiological saline.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in physiological saline at room temperature.
Cause: this compound has low aqueous solubility at neutral pH and room temperature.
Solution:
-
Heating: Gently warm the physiological saline to 40-50°C before adding this compound.[1][2] this compound's solubility significantly increases in hot water.[3][4][5][6][7][8] Allow the solution to cool to the desired temperature before use. Be aware of potential precipitation upon cooling.
-
pH Adjustment: Increase the pH of the saline to the alkaline range (pH 9-10) using a suitable base like sodium hydroxide (NaOH) to significantly enhance solubility.[2][4][6] Neutralize the solution with a suitable acid like hydrochloric acid (HCl) to a physiologically acceptable pH just before administration. Perform this neutralization slowly and with constant stirring to avoid localized precipitation.
-
Co-solvents: Prepare a concentrated stock solution of this compound in a biocompatible organic solvent and then dilute it with physiological saline.
Recommended Co-solvents:
-
Propylene Glycol: this compound is readily soluble in propylene glycol.[9][10][11] A 1% (10 mg/mL) stock solution can be prepared and will remain stable for an extended period.[1][9]
-
Ethanol: this compound is also soluble in ethanol.[2]
-
DMSO: Dimethyl sulfoxide can be used to dissolve this compound.[12]
Issue 2: this compound precipitates out of solution after cooling or pH neutralization.
Cause: The concentration of this compound exceeds its solubility limit at the final temperature or pH.
Solution:
-
Work with lower concentrations: If possible, reduce the final concentration of this compound in the physiological saline.
-
Optimize co-solvent percentage: If using a co-solvent, you may need to increase the final percentage of the co-solvent in the saline solution to maintain solubility.
-
Use of stabilizing agents: While specific data for this compound is limited, the use of surfactants or other stabilizing agents can sometimes prevent precipitation of poorly soluble drugs. This would require formulation development and validation.
Issue 3: The prepared this compound solution appears cloudy or discolored.
Cause:
-
Cloudiness: This may indicate undissolved this compound or the beginning of precipitation.
-
Discoloration (e.g., yellowing): this compound is sensitive to light and can oxidize, especially in alkaline solutions.[3][5][7][8]
Solution:
-
Filtration: For cloudiness due to undissolved particles, filter the solution through a 0.22 µm sterile filter. This will also sterilize the solution.
-
Protect from light: Prepare and store this compound solutions in amber vials or protect them from light.
-
Use freshly prepared solutions: Due to its instability in aqueous solutions, especially at alkaline pH, it is recommended to use this compound solutions as fresh as possible.
-
Consider antioxidants: In a research setting, the addition of an antioxidant like sodium sulfite might be considered to prevent oxidation, particularly in alkaline stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in water?
Q2: How does pH affect the solubility of this compound?
This compound is a weak base with a predicted pKa of approximately 9.5.[3][5][7][8] This means its solubility is highly dependent on pH. In acidic solutions (pH below its pKa), it will be more protonated and generally more soluble. In alkaline solutions (pH above its pKa), it will be in its free base form, which is also reported to be very soluble.[4][6] The lowest solubility is expected to be in the neutral pH range.
Q3: Can I autoclave a this compound solution in physiological saline?
Given that this compound is sensitive to heat and light, autoclaving is not recommended as it may lead to degradation.[3][5][7][8] Sterile filtration through a 0.22 µm filter is the preferred method for sterilization.
Q4: For how long can I store a this compound solution in physiological saline?
Aqueous solutions of this compound, particularly at neutral or alkaline pH, are prone to degradation and should ideally be prepared fresh. If a co-solvent like propylene glycol is used to make a stock solution, it can be stable for a longer period, potentially up to a year and a half.[1] When diluted in physiological saline for an experiment, it is best to use it within a few hours.
Q5: What is a reliable method for preparing a sterile this compound solution for animal studies?
A recommended approach involves the use of a co-solvent. The following protocol provides a general guideline:
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Reference(s) |
| Water | Hot/Boiling | Soluble / 1g in 10mL | [3][4][5][7][8][13][14] |
| Water | Room Temperature | Low | [1] |
| Dilute Acidic Solutions | Not Specified | Very Soluble | [4][13] |
| Dilute Alkaline Solutions | Not Specified | Very Soluble | [4][6][13] |
| Methanol | Not Specified | 0.1 g/mL | [3][5][7][8] |
| Ethanol | Hot | 10 g/100 mL | [14] |
| Propylene Glycol | Warm (approx. 60°C) | 1 g in 20 mL | [10] |
| DMSO | Not Specified | 75 mg/mL | [12] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution using Propylene Glycol as a Co-solvent
Materials:
-
This compound powder
-
Propylene glycol (USP grade)
-
Physiological saline (0.9% NaCl, sterile)
-
Sterile 10 mL glass vial with a septum
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 1% (10 mg/mL) this compound stock solution:
-
In a sterile vial, weigh 100 mg of this compound powder.
-
Add 10 mL of propylene glycol.
-
Gently warm the vial to approximately 60°C to facilitate dissolution.[9][10] Mix until the this compound is completely dissolved.
-
Allow the stock solution to cool to room temperature. This stock solution can be stored for future use.
-
-
Dilute the stock solution in physiological saline:
-
For a final concentration of 1 mg/mL, for example, aseptically withdraw 1 mL of the 10 mg/mL this compound stock solution.
-
Slowly add it to 9 mL of sterile physiological saline while vortexing or stirring to ensure proper mixing.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial.
-
-
Use:
-
Use the freshly prepared and filtered solution for your experiment promptly.
-
Mandatory Visualization
Caption: A decision-making workflow for addressing common solubility issues with this compound.
References
- 1. This compound, glycol, alcohol, water and all that | Photrio.com Photography Forums [photrio.com]
- 2. How do you dissolve phenidon? | Photrio.com Photography Forums [photrio.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 92-43-3 [m.chemicalbook.com]
- 6. Mixing Developers [unblinkingeye.com]
- 7. This compound | 92-43-3 [chemicalbook.com]
- 8. This compound | 92-43-3 [amp.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound percent solution | Photrio.com Photography Forums [photrio.com]
- 11. Dissolving this compound in glycol | Photrio.com Photography Forums [photrio.com]
- 12. 1-Phenyl-3-pyrazolidinone, 97% | Fisher Scientific [fishersci.ca]
- 13. 1-Phenyl-3-pyrazolidinone [drugfuture.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
Best practices for storing and handling Phenidone to maintain potency.
Welcome to the Technical Support Center for Phenidone. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and stability of this compound in your experiments. Here you will find comprehensive guides on storage, handling, and troubleshooting to maintain its potency and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store powdered this compound to ensure its long-term stability?
A1: To maximize the shelf life of powdered this compound, it should be stored in a cool, dry, and dark environment.[1][2][3] The ideal storage container is a tightly sealed, amber glass bottle to protect it from light and moisture.[3][4] When stored under these conditions, this compound powder is quite stable and can last for several years.[5][6]
Q2: How do temperature and humidity affect the potency of this compound?
A2: High temperatures and humidity can significantly degrade this compound, even in its powdered form.[3] Anecdotal evidence suggests that in warm and humid climates, this compound can degrade more quickly, sometimes becoming gummy and difficult to dissolve.[3] It is crucial to avoid storing this compound in areas prone to temperature fluctuations or high humidity, such as standard laboratory benchtops or near windows.[7][8][9]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive.[10] Exposure to light can lead to its degradation. Therefore, it is imperative to store it in light-protecting containers, such as amber vials or bottles, and in a dark location like a cabinet or drawer.[2][10]
Q4: What is the recommended procedure for preparing a stable this compound stock solution?
A4: this compound is more susceptible to degradation when in aqueous solutions, particularly those with an alkaline pH.[11] For enhanced stability, a stock solution can be prepared using propylene glycol. A common method involves dissolving this compound in gently heated propylene glycol (around 60°C) to create, for example, a 1% (w/v) solution. This stock solution, when stored in a tightly sealed, dark container, can remain stable for years.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound in solution are hydrolysis and oxidation.[5] Hydrolysis is more pronounced in alkaline solutions. Oxidation can be accelerated by exposure to air (oxygen) and light.
Storage and Handling Best Practices
To ensure the integrity and potency of this compound for your research applications, adhere to the following best practices for storage and handling.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally between 15°C and 25°C (59°F and 77°F).[7] | Prevents heat-induced degradation. |
| Humidity | Store in a dry location with a relative humidity of 60% or lower.[9] | Minimizes moisture absorption and hydrolysis. |
| Light Exposure | Protect from light by storing in amber glass containers in a dark cabinet.[2][10] | This compound is light-sensitive and can degrade upon exposure.[10] |
| Container | Use tightly sealed glass containers.[3] | Glass is inert and provides a superior barrier to moisture and gases compared to plastic. |
| Handling Powder | Handle in a well-ventilated area, avoiding dust formation.[1][12][13] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][12][13] | Minimizes inhalation and contact. |
| Handling Solutions | Prepare solutions fresh whenever possible. For stock solutions, use a stable solvent like propylene glycol. Store solutions in tightly capped, dark bottles. | This compound is less stable in solution, especially aqueous and alkaline solutions.[11] |
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide will help you troubleshoot potential issues related to this compound's storage, handling, and use.
| Observed Problem | Potential Cause Related to this compound | Recommended Action |
| Reduced or no effect in a biological assay. | Loss of this compound potency due to improper storage (exposure to heat, humidity, or light). | 1. Review your storage conditions against the best practices table. 2. Use a fresh, properly stored batch of this compound. 3. Consider preparing a fresh stock solution. |
| Inconsistent results between experiments. | Degradation of this compound stock solution over time. | 1. Prepare fresh stock solutions more frequently. 2. If using an older stock solution, test its potency before use. 3. Ensure the stock solution is stored correctly (cool, dark, tightly sealed). |
| Precipitate forms in the this compound stock solution. | The solution may be saturated, or the solvent may not be appropriate for the concentration. Degradation products may also be precipitating. | 1. Ensure this compound is fully dissolved during preparation (gentle heating may be required for propylene glycol solutions). 2. Prepare a more dilute stock solution. 3. If degradation is suspected, discard the solution and prepare a fresh one. |
| Color change in this compound powder or solution. | This can be an indicator of oxidation or degradation. | Discard the discolored product and use a fresh supply. |
Logical Troubleshooting Workflow
If you suspect an issue with your this compound, follow this logical workflow to identify and resolve the problem.
Caption: A flowchart to diagnose experimental issues potentially related to this compound.
Experimental Protocols
Protocol for Assessing this compound Potency via HPLC (General Method)
While a specific validated monograph for this compound potency may not be readily available in all pharmacopeias, a general reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection can be adapted for this purpose. The following is a template that can be optimized for your specific instrumentation and requirements.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Methanol (HPLC grade)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer, pH adjusted to 2.5) and an organic modifier (e.g., acetonitrile and/or methanol). A common starting point could be a 70:20:10 (v/v/v) ratio of buffer:acetonitrile:methanol.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 230 nm).
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). From this, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a known concentration in the same solvent as the standards.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway Inhibition by this compound
This compound is recognized for its role as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which is responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX and LOX, this compound can effectively block the production of these inflammatory molecules. Additionally, this compound exhibits antioxidant properties that contribute to its protective effects against oxidative stress.
Caption: this compound's dual inhibition of COX/LOX and its antioxidant activity.
References
- 1. Cold injury, blood-brain barrier changes, and leukotriene synthesis: inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of inactivation of lipoxygenases by this compound and BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. poliklinika-harni.hr [poliklinika-harni.hr]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of this compound and BW755C by prostaglandin endoperoxide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Phenidone in Biological Samples
Welcome to the technical support center for the quantification of Phenidone in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological matrices like plasma or tissue homogenates?
A1: The main challenges include:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.
-
Low Concentrations: Depending on the dosage and pharmacokinetics, this compound concentrations can be very low, requiring highly sensitive analytical methods.
-
Stability: this compound may be susceptible to degradation in biological matrices due to enzymatic activity, pH changes, or temperature fluctuations.[1][2] It is crucial to evaluate its stability under various storage and handling conditions.
-
Extraction Recovery: Efficiently extracting this compound from complex matrices while minimizing the co-extraction of interfering substances is critical for reliable quantification.
-
Metabolite Interference: It is important to understand the metabolic profile of this compound as metabolites may have similar structures and chromatographic behavior, potentially interfering with the quantification of the parent drug.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection can be used, but for higher sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3] LC-MS/MS offers lower limits of detection and greater specificity, which is crucial when dealing with complex biological samples.
Q3: How can I minimize matrix effects in my LC-MS/MS assay for this compound?
A3: To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Use robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components such as phospholipids.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal for compensating for matrix effects and variations in extraction recovery.
-
Matrix Matching: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.
Q4: What are the key validation parameters to assess for a this compound bioanalytical method?
A4: According to regulatory guidelines, key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra-day and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Extraction Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Troubleshooting Guides
HPLC-UV Method
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible pH of mobile phase and sample solvent.- Column degradation.- Contamination in the guard or analytical column. | - Adjust the pH of the mobile phase.- Use a new column or flush the existing one.- Replace the guard column. |
| Baseline Noise or Drift | - Contaminated mobile phase.- Air bubbles in the detector or pump.- Leaks in the system. | - Prepare fresh mobile phase and degas it properly.- Purge the pump and detector.- Check all fittings for leaks. |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Pump malfunction. | - Use a column oven for temperature control.- Ensure accurate mobile phase preparation.- Check the pump's performance and service if necessary. |
LC-MS/MS Method
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement | - Co-eluting matrix components.- High concentrations of salts or other non-volatile substances. | - Improve sample clean-up (e.g., switch to SPE).- Optimize chromatographic separation to resolve this compound from interferences.- Dilute the sample if the concentration is high. |
| Low Sensitivity/Poor Signal | - Inefficient ionization of this compound.- Suboptimal MS/MS transition parameters.- Poor extraction recovery. | - Optimize source parameters (e.g., temperature, gas flows).- Perform tuning and optimization for the specific MRM transitions of this compound.- Evaluate and optimize the sample extraction procedure. |
| High Background Noise | - Contamination in the LC system or mass spectrometer.- Chemical noise from the mobile phase or sample matrix. | - Flush the LC system and clean the MS source.- Use high-purity solvents and additives.- Employ a more selective sample preparation method. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d5 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
This compound: Q1/Q3 (e.g., 163.1 -> 105.1)
-
This compound-d5 (IS): Q1/Q3 (e.g., 168.1 -> 110.1)
-
3. Method Validation Summary
The following table presents typical acceptance criteria for the validation of this bioanalytical method.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability | % difference within ±15% of nominal concentration |
Visualizations
Caption: Workflow for this compound extraction from plasma using SPE.
Caption: Logic diagram for troubleshooting poor signal in LC-MS/MS.
References
Technical Support Center: Phenidone Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the solubility and stability of Phenidone by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
For research applications, especially in cell culture and other aqueous experimental systems, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO before further dilution in aqueous buffers. This compound has good solubility in DMSO (around 32 mg/mL).[1] For other applications, propylene glycol or ethanol can also be used.[2][3]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
This compound is a weak base with a predicted pKa of approximately 9.5.[4] This means its solubility in aqueous solutions is pH-dependent.
-
Acidic to Neutral pH (below pKa): In acidic to neutral solutions, this compound will be protonated, forming a more soluble salt. Therefore, its solubility is higher at lower pH values.
-
Alkaline pH (around and above pKa): As the pH approaches and surpasses the pKa, this compound will be in its less soluble free base form, leading to decreased aqueous solubility.
Q3: How does pH impact the stability of this compound solutions?
This compound is susceptible to degradation in aqueous solutions, particularly through oxidation and hydrolysis, and this degradation is significantly influenced by pH.
-
Acidic to Neutral pH: this compound is relatively more stable in acidic to neutral pH conditions.
-
Alkaline pH: In alkaline solutions, particularly in the pH range of 7.8 to 9.2, this compound is prone to autoxidation.[5] It is also susceptible to hydrolysis at higher pH levels.[5] The presence of oxygen and metal ions can catalyze this degradation.[5]
Q4: Can I do anything to improve the stability of my this compound solution?
Yes, several measures can be taken to enhance the stability of this compound solutions:
-
pH Adjustment: Maintain the pH of the solution in the acidic to neutral range whenever possible.
-
Use of Antioxidants: The addition of antioxidants like sodium sulfite can help to prevent oxidation, especially in alkaline solutions.[5]
-
Degassing: Removing dissolved oxygen from the solvent by degassing can reduce the rate of oxidation.
-
Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can be beneficial.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in my aqueous buffer. | The pH of the buffer may be too high, leading to the formation of the less soluble free base. | Lower the pH of the buffer to the acidic or neutral range. Alternatively, first dissolve the this compound in a small amount of a compatible organic solvent like DMSO before adding it to the buffer. |
| My this compound solution turns a pink or magenta color. | This is an indication of oxidation of the this compound. This is more likely to occur in alkaline solutions exposed to air. | Prepare fresh solutions and consider adding an antioxidant like sodium sulfite. Store the solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| I am observing a loss of activity of my this compound solution over time. | This is likely due to chemical degradation (hydrolysis or oxidation) of the this compound. | Prepare fresh stock solutions frequently. Store aliquots of the stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Ensure the pH of your working solution is optimal for stability. |
| Precipitate forms in my final experimental medium after adding the this compound stock solution. | This could be due to the final concentration of this compound exceeding its solubility at the pH and temperature of the medium, or due to the "salting out" effect. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5% v/v) in the final medium. Prepare a more dilute stock solution or gently warm the final medium to aid dissolution (if temperature-sensitive components are not present). |
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values (25°C)
| pH | Estimated Solubility (g/L) | Molar Solubility (mol/L) |
| 4.0 | > 10 | > 0.062 |
| 7.0 | ~ 5 | ~ 0.031 |
| 9.0 | < 1 | < 0.006 |
Disclaimer: The solubility values presented are estimates based on the chemical properties of this compound as a weak base and qualitative literature data.[2][4] Exact solubility can vary depending on the specific buffer system and ionic strength.
Table 2: Estimated Stability of this compound in Aqueous Solution at 25°C
| pH | Predominant Degradation Pathway | Estimated Half-life (t½) |
| 4.0 | Minimal degradation | Weeks to Months |
| 7.0 | Slow Oxidation/Hydrolysis | Days to Weeks |
| 9.0 | Rapid Oxidation and Hydrolysis | Hours to Days |
Disclaimer: The stability data are estimations based on qualitative information from the literature indicating increased degradation at higher pH.[5] The actual half-life will depend on factors such as oxygen exposure, presence of metal ions, and light.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 162.19 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 1.62 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
This will result in a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a pH-Adjusted Working Solution of this compound
This protocol describes the preparation of a 100 µM this compound working solution in a buffered solution at a desired pH.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile 1 M HCl and 1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Sterile conical tubes
Procedure:
-
Dispense the desired volume of the sterile aqueous buffer into a sterile conical tube.
-
Monitor the pH of the buffer using a calibrated pH meter.
-
Adjust the pH of the buffer to the desired value by dropwise addition of sterile 1 M HCl or 1 M NaOH. Stir gently after each addition and allow the reading to stabilize before adding more.
-
Once the desired pH is reached and stable, add the required volume of the 10 mM this compound stock solution to achieve the final concentration of 100 µM (a 1:100 dilution). For example, add 10 µL of the 10 mM stock solution to 990 µL of the pH-adjusted buffer.
-
Mix the solution gently by inversion.
-
Use the freshly prepared working solution for your experiments promptly.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Influence of pH on this compound's solubility and stability.
References
Technical Support Center: Optimizing Phenidone Treatment in Cell Culture
Welcome to the technical support center for Phenidone, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
A1: this compound functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, this compound can effectively block the synthesis of these inflammatory molecules.[2] Additionally, it possesses direct antioxidant properties.[1]
Q2: What is a typical starting concentration range and incubation time for this compound treatment?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. Based on available literature, a general starting point for concentration is between 10 µM and 100 µM. Incubation times can range from a few hours to 72 hours or longer.[3] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.[3][4]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO, with a stock concentration of up to 32 mg/mL (197.29 mM) being achievable.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in your cell culture medium. Store the DMSO stock solution at -20°C or -80°C. Note that moisture-absorbing DMSO can reduce solubility.[1]
Q4: Can this compound cause cytotoxicity?
A4: Yes, like most chemical compounds, this compound can be cytotoxic at high concentrations or with prolonged exposure. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a viability assay, such as an MTT or ATP-based assay, before proceeding with functional experiments.[4][5] This will help you identify a non-toxic working concentration range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment. | 1. Suboptimal Concentration/Incubation Time: The concentration may be too low or the incubation time too short. 2. Compound Inactivity: The this compound stock may have degraded. 3. Cell Line Insensitivity: The targeted pathway may not be active or relevant in your cell line. | 1. Perform a dose-response (e.g., 1, 10, 50, 100, 200 µM) and time-course (e.g., 6, 12, 24, 48, 72 hours) experiment.[3] 2. Prepare a fresh stock solution of this compound.[6][7] 3. Confirm the expression and activity of COX and LOX enzymes in your cell line. |
| High Cell Death/Cytotoxicity. | 1. Concentration Too High: The concentration of this compound is toxic to the cells. 2. Prolonged Exposure: The incubation time is too long. 3. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or ATP-based) to determine the IC50 and select a non-toxic concentration.[5][8] 2. Reduce the incubation time. 3. Ensure the final DMSO concentration is typically below 0.5% and that the vehicle control shows no toxicity. |
| Inconsistent or Poorly Reproducible Results. | 1. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. 2. Inconsistent Compound Dosing: Pipetting errors during serial dilutions. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of the plate. | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density.[3] 2. Prepare a master mix of the final this compound concentration to add to the wells. Use calibrated pipettes. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media to minimize evaporation.[3] |
| Precipitation of this compound in Culture Medium. | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: Components in the serum or media may cause precipitation. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. Do not exceed the recommended final concentration of this compound. 2. Prepare fresh dilutions of this compound in pre-warmed media immediately before use. Visually inspect for precipitation before adding to cells. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an ATP-Based Assay
This protocol provides a method for assessing the effect of this compound on cell viability by measuring intracellular ATP levels.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
White, opaque 96-well microplates suitable for luminescence assays[5]
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend them in fresh complete medium to the desired concentration.
-
Seed 2,000-10,000 cells per well in 100 µL of medium into a white, opaque 96-well plate. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X working stock of this compound and its serial dilutions in complete culture medium from a high-concentration DMSO stock. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound working solutions. This results in a final volume of 100 µL with the desired this compound concentrations.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).[3]
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Evaluating the Anti-inflammatory Effect of this compound on LPS-Stimulated Macrophages
This protocol outlines a method to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., differentiated THP-1 cells).[9][10]
Materials:
-
THP-1 monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
24-well tissue culture plates
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂. Differentiated cells will become adherent.
-
After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove non-adherent cells and residual PMA.
-
Add 500 µL of fresh, serum-free medium to each well and rest the cells for 24 hours.
-
-
This compound Pre-treatment and LPS Stimulation:
-
Prepare working solutions of this compound in serum-free medium at non-toxic concentrations (determined from the cytotoxicity assay).
-
Aspirate the medium from the differentiated THP-1 cells and add the this compound solutions.
-
Incubate for 1-2 hours.[9]
-
Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate for an additional 18-24 hours.
-
-
Cytokine Measurement:
-
After incubation, carefully collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to pellet any cell debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only treated group.
-
Plot the cytokine concentration against the this compound concentration.
-
Visualizations
Caption: General workflow for this compound treatment experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound how can you tell if it has lost its potency? | Photrio.com Photography Forums [photrio.com]
- 7. ID-78 not working. Bad chemicals? | Photrio.com Photography Forums [photrio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Phenidone-based experiments.
Welcome to the technical support center for Phenidone-based experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (1-phenyl-3-pyrazolidinone) is an organic compound initially used as a photographic developing agent.[1][2] In research, it is primarily known as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3][4][5] This inhibitory action blocks the metabolic pathways of arachidonic acid, which is involved in inflammation.[2] Consequently, this compound is widely used in studies related to inflammation, neuroprotection, and oxidative stress.[1][6]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][3][5][7] By inhibiting these enzymes, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes, which are key mediators of inflammation. Additionally, this compound exhibits direct antioxidant properties, which contribute to its neuroprotective effects by reducing oxidative and nitrosative stress.[1][6]
Q3: How should I store this compound powder and its solutions?
A3: this compound powder is stable but can be sensitive to light.[4] It should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions, typically prepared in DMSO or propylene glycol, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1] Solutions in propylene glycol are reported to be stable for years, whereas solutions in alcohol may degrade within a few months.[8][9][10]
Q4: Is this compound toxic?
A4: this compound has low toxicity and is not known to cause dermatitis upon skin contact, unlike some other developing agents.[2][11] However, it is harmful if swallowed.[2] Standard laboratory safety precautions, such as wearing gloves and safety glasses, should always be followed when handling the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound-based experiments in a question-and-answer format.
Issue 1: My this compound solution has turned a brown/yellow color. Is it still usable?
-
Question: I prepared a stock solution of this compound in DMSO, and after a short period, it has developed a brownish-yellow tint. What causes this, and can I still use the solution?
-
Answer:
-
Potential Cause: The discoloration is likely due to the oxidation of this compound. This can be accelerated by exposure to light, air (oxygen), or impurities in the solvent. Adding this compound to an alkaline solution without a preservative like sodium sulfite can lead to rapid oxidation.[12]
-
Solution: It is highly recommended to prepare fresh solutions for each experiment to ensure consistent results. If you must store solutions, do so in small, tightly sealed aliquots, protected from light, and at -80°C.[1] For applications where it is feasible, dissolving this compound in propylene glycol can enhance its stability.[9] Discolored solutions may have reduced potency and could introduce variability into your experiments; therefore, their use is not advised.
-
Issue 2: I'm observing a precipitate in my this compound stock solution after refrigeration.
-
Question: I dissolved this compound in propylene glycol, but after cooling, a white, cloudy precipitate formed. What happened?
-
Answer:
-
Potential Cause: You have likely exceeded the solubility limit of this compound in the solvent at a lower temperature.[13][14] While heating can help dissolve this compound initially, it may crystallize out of a supersaturated solution upon cooling.[13]
-
Solution: Gently warm the solution to redissolve the precipitate. If it persists, you may need to add more solvent to create a more dilute, stable solution.[14] For propylene glycol, a 1% to 5% solution is generally stable at room temperature.[8][13]
-
Issue 3: I am seeing inconsistent or no effect in my biological assay.
-
Question: My experiments with this compound are yielding inconsistent results, or I'm not observing the expected inhibitory effect. What could be the problem?
-
Answer:
-
Potential Causes:
-
Degraded this compound: The powdered this compound may have degraded over time, or your stock solution may have lost potency due to oxidation.[15][16][17]
-
Incorrect Concentration: Given the small amounts of this compound often required, inaccuracies in weighing can lead to significant variations in the final concentration.[18]
-
Experimental Conditions: Factors such as pH, temperature, and the order of reagent addition can influence the outcome of the experiment.[19][20]
-
-
Solutions:
-
Verify Potency: Test your this compound with a simple, reliable assay to confirm its activity.
-
Accurate Measurement: For weighing very small amounts, consider creating a more dilute stock solution from a larger, more accurately weighed mass.[18] Using a 1% solution in a solvent like propylene glycol allows for more precise measurement by volume using a syringe.[9][21]
-
Standardize Protocol: Ensure your experimental protocol is consistent across all replicates, paying close attention to the order of reagent addition and maintaining a stable pH and temperature.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 32 mg/mL (197.29 mM)[1] | Use fresh DMSO as absorbed moisture can reduce solubility.[1] |
| Ethanol (hot) | 10 g/100 mL[2] | - |
| Water (100 °C) | 10 g/100 mL[2] | - |
| Propylene Glycol | ~1-5 g/100 mL (1-5%) | Heating may be required to dissolve higher concentrations.[8][21] |
| Diethyl Ether | Practically insoluble[2] | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Stock Solution (in solvent) | -80°C | 1 year[1] |
| Stock Solution (in solvent) | -20°C | 1 month[1] |
Key Experimental Protocols
Protocol 1: Preparation of a 1% this compound Stock Solution in Propylene Glycol
This protocol is ideal for creating a stable stock solution that allows for accurate dispensing of small quantities.
-
Materials:
-
This compound powder
-
Propylene Glycol
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Hot plate or water bath
-
Graduated cylinder or volumetric flask
-
-
Procedure:
-
Measure 95 mL of propylene glycol into a glass beaker.
-
Gently heat the propylene glycol to approximately 60°C using a water bath or hot plate with stirring.[13] Caution: Propylene glycol is flammable; avoid open flames.
-
Accurately weigh 1.0 g of this compound powder.
-
Slowly add the this compound powder to the warm, stirring propylene glycol.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask or graduated cylinder and add propylene glycol to bring the final volume to 100 mL.
-
Store in a tightly sealed amber glass bottle at room temperature, protected from light.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: this compound's inhibitory effect on the arachidonic acid pathway.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 92-43-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimalist this compound and Vitamin C Film Developer [silvergrainclassics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Shelf life of 1% solution of this compound | Photrio.com Photography Forums [photrio.com]
- 11. wcsu.edu [wcsu.edu]
- 12. Two tricks for measuring and quickly dissolving this compound | Photrio.com Photography Forums [photrio.com]
- 13. This compound in Glycol some problems | Photrio.com Photography Forums [photrio.com]
- 14. Dissolving this compound in glycol | Photrio.com Photography Forums [photrio.com]
- 15. Shelf Life Of this compound | Photrio.com Photography Forums [photrio.com]
- 16. This compound how can you tell if it has lost its potency? | Photrio.com Photography Forums [photrio.com]
- 17. ID-78 not working. Bad chemicals? | Photrio.com Photography Forums [photrio.com]
- 18. This compound developers - order of addition? | Photrio.com Photography Forums [photrio.com]
- 19. A few this compound dev/microfilm questions... | Photrio.com Photography Forums [photrio.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. This compound percent solution | Photrio.com Photography Forums [photrio.com]
Ensuring consistent results with different batches of Phenidone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent results when working with different batches of Phenidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, or 1-phenyl-3-pyrazolidinone, is an organic compound with a well-established role as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3] This activity allows it to block the synthesis of prostaglandins and leukotrienes from arachidonic acid, making it a valuable tool for studying inflammation and oxidative stress.[1] It is frequently used as an anti-inflammatory and antioxidant compound in various experimental models.[2][3] Additionally, it has been shown to block neurotoxicity and is used in plant biology to inhibit jasmonic acid biosynthesis.[2][4]
Q2: Why am I observing inconsistent results with a new batch of this compound?
Batch-to-batch variability is a common issue with chemical reagents that can lead to inconsistent experimental outcomes.[5][6] Even if different batches meet the supplier's basic specifications, minor differences in the impurity profile, physical properties, or degradation state can significantly alter biological activity.[6][7][8]
Potential reasons for inconsistency include:
-
Purity and Impurities: The type and concentration of impurities may differ between batches. Some impurities might have their own biological effects, act as inhibitors, or accelerate the degradation of the active compound.[7][8]
-
Degradation: this compound is sensitive to light and oxidation.[2][9] Improper storage or prolonged time on the shelf can lead to degradation. A color change from white to pale pink or tan can indicate deterioration.[10]
-
Physical Properties: Differences in particle size or crystal structure can affect the dissolution rate and bioavailability of the compound in your experimental system.
-
Solvent/Reagent Quality: The quality of solvents and other reagents used in the experiment can also contribute to variability.[11]
Q3: How can I assess the quality of a new this compound batch?
To ensure consistency, it is crucial to qualify each new batch before use in critical experiments.
-
Request a Certificate of Analysis (CoA): Always obtain a batch-specific CoA from your supplier.[12] This document provides key quality control parameters.[12] Compare the values with previous batches that yielded expected results.
-
Physical Inspection: Visually inspect the compound. Fresh, high-purity this compound should be a white to off-white crystalline powder.[2][9] Any significant color deviation may suggest degradation.[10]
-
Solubility Test: Perform a small-scale solubility test. Difficulty in dissolving the compound, compared to previous batches under identical conditions, can be an indicator of degradation or impurity.[13]
-
Functional Assay: The most reliable method is to test the new batch in a simple, well-established functional assay (e.g., a COX/LOX inhibition assay) to confirm its potency relative to a previous, trusted batch.
Q4: What are the best practices for storing and handling this compound?
Proper storage is critical to maintain the stability and potency of this compound.
-
Storage Conditions: Store this compound in a tightly sealed container in a dry, dark place at room temperature.[9] It is light-sensitive, so an opaque container is recommended.[2][9]
-
Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and strong bases.[2][9]
-
Stock Solutions: For long-term storage and easier handling, consider preparing a concentrated stock solution in an appropriate solvent like propylene glycol, which does not readily absorb oxygen and can preserve the compound for years.[13] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How should I prepare a this compound stock solution?
This compound can be difficult to dissolve in aqueous solutions at neutral pH.
-
Aqueous Solutions: For immediate use, this compound is soluble in hot water.[1] However, its stability in aqueous solutions can be limited.
-
Organic Solvents: It dissolves readily in alcohols (e.g., ethanol) and propylene glycol.[13][14][15] Propylene glycol is often preferred for creating stable, long-term stock solutions.[13] A 1% (1g in 100mL) solution in propylene glycol is a common and effective concentration.[13] To prepare, gently heat the propylene glycol (e.g., in a 60°C water bath) before adding the this compound powder, then stir until fully dissolved.[13]
Data and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₀N₂O | [1][2] |
| Molar Mass | 162.19 g/mol | [1][16] |
| CAS Number | 92-43-3 | [1][17] |
| Appearance | White to off-white/light beige crystalline powder | [2][9] |
| Melting Point | 119-121 °C | [2][9] |
| Stability | Stable, but sensitive to light. Incompatible with strong acids, bases, and oxidizing agents. | [2][9] |
Table 2: Example Certificate of Analysis (CoA) Parameters
A batch-specific CoA is a critical document for quality assurance.[12] Key parameters to check include:
| Parameter | Typical Specification | Purpose |
| Assay (Purity) | ≥ 98% | Confirms the percentage of the active compound. |
| Appearance | Conforms to standard (White to off-white powder) | Visual check for degradation or gross contamination. |
| Melting Point | 119-121 °C | A narrow melting range close to the reference indicates high purity. |
| Loss on Drying | ≤ 0.5% | Measures the amount of volatile substances (e.g., water, residual solvent). |
| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic impurities. |
Troubleshooting Inconsistent Results
If you encounter unexpected results after switching to a new batch of this compound, follow this systematic troubleshooting guide.
Problem 1: Complete or Significant Loss of Biological Activity
| Potential Cause | Recommended Solution / Action |
| Compound Degradation | 1. Visually inspect the powder. A tan or dark pink color suggests significant degradation.[10] 2. Obtain a new, unopened batch of this compound. 3. Review storage procedures to ensure they comply with recommendations (cool, dry, dark).[9] |
| Incorrect Concentration | 1. Recalculate all dilutions from the stock solution to the final working concentration. 2. If using a new stock solution, verify its concentration. Prepare a fresh stock if in doubt. |
| Inactive Batch | 1. Contact the supplier with the batch number and request their quality control data. 2. Perform a functional qualification assay to compare the new batch against a previously validated batch. |
Problem 2: Reduced Potency or Efficacy
| Potential Cause | Recommended Solution / Action |
| Lower Purity / Partial Degradation | 1. Review the batch-specific CoA and compare the purity assay with a previous batch. 2. Prepare a fresh stock solution. The existing stock may have degraded due to improper storage or age.[18] |
| Incomplete Dissolution | 1. Ensure the compound is fully dissolved in the stock solution. If particulates are visible, try gentle warming or sonication as described in the preparation protocol. 2. Check for precipitation in your final assay buffer. This compound may precipitate in certain aqueous media. |
| Experimental Variability | 1. Repeat the experiment, ensuring all other reagents and conditions are identical to the successful experiments.[19] 2. Include a positive control from a previous, reliable batch of this compound in the same experiment for a direct comparison. |
Problem 3: Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution / Action |
| Active Impurities | 1. The impurity profile can vary between batches.[7] These impurities may have their own biological activity. 2. Contact the supplier to inquire about the synthesis route and potential impurities. 3. If possible, analyze the batch using techniques like HPLC or LC-MS to identify unknown components. |
| Contamination | 1. Review handling procedures to rule out cross-contamination in the lab. 2. Use fresh solvents and reagents to prepare solutions. |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Propylene Glycol, which enhances stability.[13]
Materials:
-
This compound (new batch)
-
Propylene Glycol
-
Calibrated analytical balance
-
50 mL conical tube (or volumetric flask)
-
Magnetic stirrer and stir bar (optional)
-
Water bath set to 60°C
Procedure:
-
Weigh out 81.1 mg of this compound (Molar Mass = 162.19 g/mol ).
-
Add approximately 40 mL of propylene glycol to the 50 mL tube.
-
Place the tube in the 60°C water bath for 5-10 minutes to gently warm the solvent.[13]
-
Add the weighed this compound powder to the warm propylene glycol.
-
Stir the solution using a magnetic stirrer or by gentle vortexing until all solids are completely dissolved. The solution should be clear.
-
Allow the solution to cool to room temperature.
-
Add propylene glycol to bring the final volume to exactly 50 mL.
-
Mix thoroughly.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes and store at -20°C in the dark.
Protocol 2: Functional Qualification of a New this compound Batch (Lipoxygenase Inhibition Assay)
This is a simplified protocol to compare the relative potency of a new this compound batch to a reference batch.
Principle: This assay measures the ability of this compound to inhibit soybean lipoxygenase (LOX), which catalyzes the oxidation of linoleic acid. The formation of the product, a conjugated diene, can be monitored by the increase in absorbance at 234 nm.
Materials:
-
Soybean Lipoxygenase (LOX) enzyme solution
-
Linoleic acid substrate solution
-
Borate buffer (pH 9.0)
-
This compound stock solutions (10 mM of both reference and new batch)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions from both the reference and new this compound stocks (e.g., ranging from 1 µM to 100 µM final concentration). Use the borate buffer as the diluent. Include a "no inhibitor" control.
-
Assay Setup: In a quartz cuvette, combine:
-
Borate buffer
-
This compound dilution (or buffer for the control)
-
LOX enzyme solution
-
-
Pre-incubation: Incubate the mixture at room temperature for 5 minutes.
-
Initiate Reaction: Add the linoleic acid substrate to the cuvette, mix quickly by inversion, and immediately place it in the spectrophotometer.
-
Measurement: Monitor the increase in absorbance at 234 nm for 3-5 minutes, recording the rate of reaction (ΔAbs/min).
-
Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus this compound concentration for both the new and reference batches.
-
Compare the IC₅₀ values (the concentration required for 50% inhibition). A significant deviation (>20-30%) in the IC₅₀ of the new batch suggests a difference in potency.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results from different this compound batches.
Caption: Signaling pathway showing this compound as a dual inhibitor of COX and LOX.
Caption: A standard workflow for the functional validation of a new this compound batch.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 92-43-3 [m.chemicalbook.com]
- 3. This compound | 92-43-3 [chemicalbook.com]
- 4. Cross-talk between signaling pathways: The link between plant secondary metabolite production and wounding stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. This compound how can you tell if it has lost its potency? | Photrio.com Photography Forums [photrio.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 13. youtube.com [youtube.com]
- 14. This compound in Glycol some problems | Photrio.com Photography Forums [photrio.com]
- 15. How do you dissolve phenidon? | Photrio.com Photography Forums [photrio.com]
- 16. This compound | C9H10N2O | CID 7090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CAS-92-43-3, this compound for Photographic Purpose Manufacturers, Suppliers & Exporters in India | 186215 [cdhfinechemical.com]
- 18. apexbt.com [apexbt.com]
- 19. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Validation & Comparative
A Comparative Analysis of COX-2 Selectivity: Phenidone vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of phenidone and celecoxib, two compounds known for their anti-inflammatory properties. While both interact with the cyclooxygenase enzymes, their selectivity profiles and primary mechanisms of action differ significantly. This document aims to present the available experimental data to facilitate an objective comparison for research and drug development purposes.
Executive Summary
Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor. In contrast, this compound is primarily recognized as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. While this compound's inhibitory effect on prostaglandin synthesis is documented, specific IC50 values for its activity against COX-1 and COX-2 are not consistently reported in readily available literature, making a direct quantitative comparison of COX-2 selectivity challenging. This guide summarizes the existing data for celecoxib and the more general findings for this compound.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of celecoxib and this compound against COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 7.6 - 15.8 | 0.04 - 0.29 | 30 - 117.5 | [1][2] |
| This compound | Not specified | Not specified | Not calculable | Data not available in the searched literature. |
Note on this compound Data: While this compound is known to inhibit overall prostaglandin biosynthesis with an IC50 value of approximately 1180 µM, specific IC50 values for COX-1 and COX-2 are not clearly delineated in the reviewed literature. One database provides IC50 values of 12 µM and 94 µM for this compound's cyclooxygenase inhibition, but does not specify the corresponding isoforms, precluding the calculation of a definitive selectivity index.
Signaling Pathways and Experimental Workflows
To understand the context of COX-2 inhibition and the methods used to determine selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Prostaglandin Biosynthesis Pathway
This diagram illustrates the enzymatic cascade leading to the production of prostaglandins, highlighting the central role of COX-1 and COX-2 in converting arachidonic acid to prostaglandin H2 (PGH2).
Caption: Simplified prostaglandin biosynthesis pathway.
Experimental Workflow for Determining COX-2 Selectivity
The following diagram outlines a common in vitro experimental workflow to determine the IC50 values of a test compound against COX-1 and COX-2, which is essential for calculating the COX-2 selectivity index.
Caption: In vitro COX selectivity assay workflow.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of a compound. Below are detailed methodologies for commonly employed in vitro assays.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
1. Materials and Reagents:
- Purified human or ovine COX-1 and COX-2 enzymes.
- Arachidonic acid (substrate).
- Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
- Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
- Cofactors (e.g., hematin, glutathione).
- Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other relevant prostaglandins.
- 96-well microplates.
- Plate reader.
2. Procedure:
- Prepare serial dilutions of the test compounds (this compound and celecoxib) and a known COX inhibitor as a positive control.
- In a 96-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2) to each well.
- Add the diluted test compounds or vehicle control to the respective wells.
- Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Incubate for a defined period (e.g., 10 minutes) at 37°C.
- Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
- Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using an EIA kit according to the manufacturer's instructions.
- Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.
1. Materials and Reagents:
- Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
- Anticoagulant (e.g., heparin).
- Test compounds (this compound, Celecoxib) dissolved in a suitable solvent.
- Lipopolysaccharide (LPS) to induce COX-2 expression.
- Calcium ionophore (e.g., A23187) or thrombin to stimulate COX-1 activity in platelets.
- Enzyme immunoassay (EIA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2).
- Centrifuge.
2. Procedure for COX-1 Inhibition (Thromboxane B2 production):
- Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.
- Incubate for a specified time (e.g., 1 hour) at 37°C to allow for drug distribution and binding.
- Induce platelet aggregation and COX-1 activity by adding a stimulating agent (e.g., calcium ionophore or allowing the blood to clot).
- After a defined incubation period, stop the reaction by placing the tubes on ice and then centrifuging to separate the serum or plasma.
- Measure the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, in the serum/plasma using an EIA kit.
- Calculate the IC50 for COX-1 inhibition as described for the enzyme assay.
3. Procedure for COX-2 Inhibition (Prostaglandin E2 production):
- Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.
- Add LPS to induce the expression of COX-2 in monocytes.
- Incubate the blood for an extended period (e.g., 24 hours) at 37°C.
- After incubation, centrifuge the blood to separate the plasma.
- Measure the concentration of PGE2, a major product of COX-2, in the plasma using an EIA kit.
- Calculate the IC50 for COX-2 inhibition as described for the enzyme assay.
Conclusion
Celecoxib is a well-established selective COX-2 inhibitor with a high selectivity index, supported by extensive experimental data. This compound, on the other hand, is characterized as a dual inhibitor of both COX and LOX pathways. While it is known to inhibit prostaglandin synthesis, the lack of specific and consistent IC50 values for its inhibition of COX-1 and COX-2 in the available literature prevents a direct quantitative comparison of its COX-2 selectivity against that of celecoxib. For researchers and drug development professionals, celecoxib serves as a benchmark for selective COX-2 inhibition. Further detailed enzymatic and cellular assays would be required to precisely quantify the COX-2 selectivity of this compound and to fully understand its anti-inflammatory profile in comparison to selective inhibitors like celecoxib.
References
A Comparative Analysis of Phenidone and Other Lipoxygenase Inhibitors for Researchers and Drug Development Professionals
A deep dive into the mechanisms, efficacy, and experimental evaluation of key lipoxygenase inhibitors, providing a comparative framework for research and development applications.
Introduction
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active lipids, including leukotrienes and lipoxins. These lipid mediators are pivotal in inflammatory responses, making lipoxygenases significant targets for therapeutic intervention in a range of inflammatory diseases, including asthma, arthritis, and cancer. Phenidone, a well-established dual inhibitor of both cyclooxygenases (COXs) and lipoxygenases, serves as a crucial reference compound in the study of inflammatory pathways. This guide provides a comparative analysis of this compound and other notable lipoxygenase inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection and application of these compounds.
Mechanism of Action: The Lipoxygenase Signaling Pathway
The lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. Lipoxygenases then act on arachidonic acid to introduce a hydroperoxy group at various positions, leading to the formation of different hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are further metabolized to generate potent inflammatory mediators like leukotrienes.
Figure 1: Simplified Lipoxygenase Signaling Pathway and Points of Inhibition.
Comparative Efficacy of Lipoxygenase Inhibitors
The inhibitory potency of various compounds against lipoxygenases is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and other selected lipoxygenase inhibitors. It is important to note that IC50 values can vary depending on the specific lipoxygenase isoform, substrate concentration, and assay conditions.
Table 1: IC50 Values of this compound and its Derivatives against Lipoxygenase
| Compound | Lipoxygenase Isoform | IC50 (µM) | Reference |
| This compound | 5-LOX | 861 ± 338 | [1] |
| 4-Methyl-phenidone | 5-LOX | 1542 ± 1062 | [1] |
| 4,4-Dimethyl-phenidone | 5-LOX | 273 | [2] |
| 5-Phenyl-phenidone | 5-LOX | Not specified, but more effective than this compound | [1] |
Note: Data for this compound and its derivatives are from a study on the inhibition of adhesion molecule expression, which is downstream of lipoxygenase activity.
Table 2: Comparative IC50 Values of Various Lipoxygenase Inhibitors
| Inhibitor | Class | Target Enzyme(s) | IC50 (µM) | Reference(s) |
| This compound | Pyrazolidinone | COX/LOX (Dual) | ~0.5 - 861 (Varies with assay) | [1][3] |
| Zileuton | N-hydroxyurea derivative | 5-LOX | 0.3 - 0.9 | [3] |
| Baicalein | Flavonoid | 12-LOX, 15-LOX | 1.6 - 38 | [4] |
| Licofelone | Pyrrolizine derivative | COX/LOX (Dual) | 0.75 ± 0.35 (for platelet aggregation) | [5] |
| BW755C | Pyrazoline derivative | COX/LOX (Dual) | Not specified in provided abstracts | |
| Linoleyl Hydroxamic Acid (LHA) | Fatty acid derivative | 5-LO, 12-LO, 15-LO | 7 (5-LO), 0.6 (12-LO), 0.02 (15-LO) | [4] |
Experimental Protocols
Accurate and reproducible assessment of lipoxygenase inhibition is crucial for drug discovery and development. Below are detailed protocols for common in vitro assays.
Spectrophotometric Lipoxygenase Inhibition Assay
This assay measures the formation of hydroperoxides, the products of the lipoxygenase reaction, by monitoring the increase in absorbance at 234 nm.
Materials:
-
Soybean Lipoxygenase (or other purified LOX)
-
Linoleic acid (or arachidonic acid) as substrate
-
Borate buffer (0.2 M, pH 9.0)
-
Test inhibitor compound
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Enzyme solution: Dissolve lipoxygenase in cold borate buffer to the desired concentration (e.g., 10,000 U/mL). Keep on ice.
-
Substrate solution: Prepare a stock solution of linoleic acid in ethanol and dilute it with borate buffer to the final working concentration (e.g., 250 µM).
-
Inhibitor solutions: Dissolve the test compounds in DMSO to create a stock solution and then make serial dilutions.
-
-
Assay Setup:
-
In a quartz cuvette, add the borate buffer.
-
Add the inhibitor solution (or DMSO for the control).
-
Add the enzyme solution and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately start monitoring the change in absorbance at 234 nm for a set period (e.g., 3-5 minutes) at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for both the control and the inhibitor-treated samples.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Figure 2: General Workflow for a Spectrophotometric Lipoxygenase Inhibition Assay.
Conclusion
This compound remains a valuable tool in inflammation research due to its dual inhibitory action on both COX and LOX pathways. However, for more targeted research, a variety of other lipoxygenase inhibitors with differing specificities and potencies are available. Zileuton, for instance, offers high selectivity for 5-LOX, while natural compounds like Baicalein and synthetic derivatives like Licofelone provide alternative chemical scaffolds and inhibitory profiles. The choice of inhibitor will ultimately depend on the specific research question, the target lipoxygenase isoform, and the desired selectivity. The provided data and protocols aim to equip researchers with the necessary information to make informed decisions and conduct robust comparative studies in the field of lipoxygenase inhibition.
References
- 1. Is licofelone, a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, a promising alternative in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Licofelone, an inhibitor of cyclooxygenase and 5-lipoxygenase, specifically inhibits cyclooxygenase-1-dependent platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Phenidone compared to other non-steroidal anti-inflammatory drugs (NSAIDs).
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Phenidone's efficacy against other non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail quantitative performance data, experimental methodologies, and key signaling pathways to offer a comprehensive overview.
This compound distinguishes itself from traditional NSAIDs through its unique mechanism of action as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition theoretically offers a broader spectrum of anti-inflammatory activity compared to conventional NSAIDs, which primarily target the COX pathway.
Quantitative Efficacy Comparison
To objectively assess the efficacy of this compound relative to other NSAIDs, the following table summarizes their half-maximal inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX enzymes. Lower IC50 values indicate greater potency. It is important to note that direct comparative studies including this compound and a wide range of NSAIDs under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
One study indicated that this compound is an inhibitor of both cyclooxygenase and 5-lipoxygenase.[1] However, another study suggested that while this compound is active against cyclooxygenases in the micromolar range, it was found to be inactive against human 5-LOX in their specific assay. This highlights the need for further standardized comparative studies.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | - | 0.15 |
| Diclofenac | 0.076 | 0.026 | - | 2.9 |
| Celecoxib | 82 | 6.8 | - | 12 |
| Indomethacin | 0.0090 | 0.31 | - | 0.029 |
| Meloxicam | 37 | 6.1 | - | 6.1 |
| Piroxicam | 47 | 25 | - | 1.9 |
| Etodolac | > 100 | 53 | - | > 1.9 |
Data for NSAIDs other than this compound is derived from a study using human peripheral monocytes.[2] The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher number indicates greater selectivity for COX-2.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the methods used for evaluation, the following diagrams are provided.
Caption: Arachidonic Acid Cascade and NSAID Targets.
The above diagram illustrates the two major inflammatory pathways originating from arachidonic acid. Traditional NSAIDs inhibit COX-1 and/or COX-2, while this compound is reported to inhibit both COX and LOX pathways.
Caption: In Vitro Enzyme Inhibition Assay Workflow.
This diagram outlines a typical experimental procedure for determining the in vitro inhibitory activity of a compound against enzymes like COX or LOX.
Experimental Protocols
The following are generalized protocols for in vitro enzyme inhibition assays that are commonly used to determine the IC50 values of anti-inflammatory compounds.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound, NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer containing cofactors for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated by adding a stop solution (e.g., a strong acid).
-
The concentration of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (vehicle-treated) samples.
-
IC50 values are determined by plotting the percentage of inhibition against a range of concentrations of the test compound.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of leukotrienes from arachidonic acid by the 5-LOX enzyme.
Materials:
-
Purified human recombinant 5-LOX or cell lysate containing 5-LOX
-
Arachidonic acid (substrate)
-
Test compounds (this compound, other LOX inhibitors)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing ATP and CaCl2)
-
Method for detecting the product, leukotriene B4 (LTB4), such as an EIA kit or HPLC.
Procedure:
-
The 5-LOX enzyme preparation is pre-incubated with the test compound in the reaction buffer.
-
The reaction is started by the addition of arachidonic acid.
-
The mixture is incubated for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of LTB4 produced is measured using a suitable method like an EIA kit.
-
The percentage of 5-LOX inhibition is calculated by comparing the LTB4 production in the presence of the test compound to the control.
-
IC50 values are determined from the concentration-response curve.
Conclusion
This compound's mode of action as a dual inhibitor of both COX and LOX pathways presents a compelling area for further research, as it may offer a more comprehensive anti-inflammatory effect compared to traditional NSAIDs. However, the currently available public data lacks a direct, standardized comparison of its inhibitory potency against a broad panel of NSAIDs. The conflicting reports on its efficacy against human 5-LOX further underscore the necessity for more definitive, comparative in vitro studies to fully elucidate its therapeutic potential. Such studies would be invaluable for the drug development community in assessing the true clinical promise of this compound and other dual-action anti-inflammatory agents.
References
The Neuroprotective Efficacy of Phenidone: A Comparative Analysis with Leading Antioxidants
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of Phenidone, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor, with other well-established antioxidants: Edaravone, Resveratrol, and N-acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in mitigating oxidative stress-related neuronal damage.
Executive Summary
This compound demonstrates significant neuroprotective effects primarily through its potent anti-inflammatory and antioxidant activity by inhibiting the arachidonic acid cascade. While direct comparative studies are limited, this guide synthesizes available data to benchmark this compound's performance against Edaravone, Resveratrol, and NAC, which are known to exert their effects through various mechanisms, including the activation of the Nrf2-ARE signaling pathway. This guide presents quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a comprehensive understanding of their respective neuroprotective profiles.
Data Presentation: Comparative Efficacy of Neuroprotective Antioxidants
The following table summarizes the quantitative data on the neuroprotective effects of this compound and other selected antioxidants from various experimental models. It is important to note that these studies were not direct head-to-head comparisons, and thus, the experimental conditions vary.
| Antioxidant | Experimental Model | Key Findings (Quantitative Data) | Reference Study |
| This compound | Kainate-induced neurotoxicity in rats | Dose-dependently attenuated lipid peroxidation, protein oxidation, and glutathione (GSH) depletion. At 100 mg/kg, significantly protected against hippocampal neuron loss. | Brain Research, 2000 |
| Oxygen/glucose deprivation in mouse cortical cultures | At 300 µM, attenuated neuronal injury by 50%. Inhibited oxidative injury from various inducers: arachidonic acid (71%), hydrogen peroxide (95%), xanthine/xanthine oxidase (57%), and Fe2+/ascorbic acid (99%). | Neuroscience Letters, 1999 | |
| Edaravone | Focal cerebral ischemia in rats | Improved functional and structural outcome by 30.3% and 25.5%, respectively. | International Journal of Stroke, 2013 |
| Traumatic Brain Injury in rats | At 1.5 mg/kg, significantly increased neuronal number in the hippocampal CA3 area. | CNS Neuroscience & Therapeutics, 2014 | |
| Resveratrol | Cerebral ischemic injury in rats | At 30 mg/kg, significantly reduced infarct volume and improved neurological scores. | Journal of Cerebral Blood Flow & Metabolism, 2009 |
| Alzheimer's disease model (in vitro) | At 25 µM, effectively protected PC12 cells from Aβ-induced cell death. | Journal of Biological Chemistry, 2005 | |
| N-acetylcysteine (NAC) | Traumatic brain injury in rats | At 150 mg/kg, significantly decreased elevated malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities. | Neurochemical Research, 2006 |
| Oxidative stress in depressed rats | At 300 mg/kg, produced neuroprotective effects against mitochondrial oxidative stress injuries and oxidative DNA damage in hippocampal neurons. | Frontiers in Cellular Neuroscience, 2020 |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these antioxidants are mediated by distinct yet sometimes overlapping signaling pathways. This compound's primary mechanism involves the inhibition of pro-inflammatory and pro-oxidant pathways, while Edaravone, Resveratrol, and NAC have been shown to activate the master regulator of the antioxidant response, Nrf2.
This compound's Mechanism of Action
This compound's neuroprotective effects are largely attributed to its dual inhibition of COX and LOX enzymes, which are key players in the arachidonic acid cascade. This inhibition reduces the production of prostaglandins and leukotrienes, potent mediators of inflammation and oxidative stress.
Caption: this compound inhibits COX and LOX, reducing inflammation and oxidative stress.
Nrf2-ARE Signaling Pathway
Edaravone, Resveratrol, and NAC have been demonstrated to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Antioxidants activate the Nrf2-ARE pathway, boosting cellular defenses.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Kainate-Induced Neurotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of kainic acid (KA) at a dose of 10 mg/kg.
-
Treatment Protocol: this compound (25, 50, or 100 mg/kg) was administered orally five times at 12-hour intervals before the KA injection.
-
Outcome Measures:
-
Behavioral Assessment: Observation of seizure activity.
-
Biochemical Analysis: Measurement of lipid peroxidation (malondialdehyde levels), protein oxidation (carbonyl content), and glutathione (GSH) status in hippocampal tissue homogenates.
-
Histopathology: Neuronal loss in the hippocampus was assessed using Nissl staining.
-
Oxygen-Glucose Deprivation (OGD) in Mouse Cortical Cultures
-
Cell Culture: Primary cortical neurons derived from mouse embryos.
-
OGD Procedure:
-
Replace the normal culture medium with a glucose-free balanced salt solution.
-
Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 45 minutes).
-
Terminate OGD by returning the cultures to a normoxic incubator with regular, glucose-containing medium.
-
-
Treatment Protocol: this compound (up to 300 µM) was added to the culture medium before, during, or after the OGD insult.
-
Outcome Measures:
-
Cell Viability: Assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels were measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Experimental Workflow for Neuroprotection Studies
The following diagram illustrates a general workflow for in vivo neuroprotection studies.
Caption: A typical workflow for in vivo neuroprotection experiments.
Conclusion
In Vivo Efficacy of Phenidone versus Ibuprofen in an Acute Inflammatory Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Phenidone and Ibuprofen in a well-established in vivo model of acute inflammation. The information presented is synthesized from established pharmacological knowledge and standardized experimental protocols to offer a framework for evaluating these two compounds.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4] this compound, in contrast, is recognized as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5][6][7] This dual inhibition suggests a broader mechanism of action, potentially impacting a wider range of inflammatory mediators, including both prostaglandins and leukotrienes. This guide outlines a head-to-head comparison in a carrageenan-induced paw edema model to elucidate the differential efficacy of these two compounds.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of Ibuprofen and this compound stem from their interference with the arachidonic acid cascade, albeit at different points.
-
Ibuprofen: As a non-selective COX inhibitor, Ibuprofen blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[8] Its anti-inflammatory, analgesic, and antipyretic properties are mainly attributed to the inhibition of COX-2.[1]
-
This compound: By inhibiting both COX and LOX pathways, this compound not only reduces prostaglandin synthesis but also blocks the production of leukotrienes, which are potent mediators of inflammation involved in leukocyte chemotaxis and increased vascular permeability.[5][9]
A simplified representation of these pathways is provided below.
Experimental Design: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard preclinical assay for evaluating the efficacy of acute anti-inflammatory agents.[10][11][12][13]
Experimental Protocol
-
Animal Model: Male Wistar rats (180-200g) are used for this study.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Control (Vehicle: 0.5% Carboxymethyl cellulose, p.o.)
-
Ibuprofen (50 mg/kg, p.o.)
-
This compound (50 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: The respective drugs or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[10]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Comparative Efficacy Data
The following table summarizes hypothetical quantitative data from the described experimental model, illustrating a potential outcome based on the known mechanisms of action.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Ibuprofen | 50 | 0.48 ± 0.04 | 43.5% |
| This compound | 50 | 0.39 ± 0.05 | 54.1% |
| Indomethacin | 10 | 0.35 ± 0.03* | 58.8% |
| p < 0.05 compared to Vehicle Control |
Discussion of Expected Results
Based on their mechanisms, both Ibuprofen and this compound are expected to significantly reduce carrageenan-induced paw edema compared to the vehicle control group. Ibuprofen's effect is mediated through the reduction of prostaglandins at the site of inflammation.
Given this compound's dual inhibitory action on both COX and LOX pathways, it is plausible that it would demonstrate a greater or more rapid anti-inflammatory effect than Ibuprofen at an equivalent dose. The inhibition of leukotriene synthesis, in addition to prostaglandins, would likely lead to a more comprehensive suppression of the inflammatory cascade, including reduced leukocyte infiltration and vascular permeability. The hypothetical data in the table reflects this anticipated superior efficacy of this compound.
Conclusion
This guide provides a framework for the in vivo comparison of this compound and Ibuprofen. The dual inhibitory mechanism of this compound on both COX and LOX pathways suggests a potential for broader and more potent anti-inflammatory activity compared to the solely COX-inhibiting mechanism of Ibuprofen. The standardized carrageenan-induced paw edema model offers a reliable and reproducible method for empirically testing this hypothesis and quantifying the differential efficacy of these two compounds. Further studies could also explore the impact of these drugs on specific inflammatory markers, such as prostaglandin E2 and leukotriene B4 levels, in the paw exudate to provide a more detailed mechanistic comparison.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Validating Phenidone's Dual COX/LOX Inhibition: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Phenidone, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, using gene knockout mouse models. By comparing the effects of this compound in wild-type mice to those in mice lacking specific COX or LOX isoforms, researchers can definitively elucidate its pharmacological targets and downstream effects on inflammatory and fibrotic pathways.
This compound: A Dual Inhibitor of Arachidonic Acid Metabolism
This compound (1-phenyl-3-pyrazolidinone) is recognized for its anti-inflammatory and anti-fibrotic properties, which are attributed to its ability to inhibit both COX and LOX enzymes.[1][2][3] These two enzyme families play crucial roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory and pro-fibrotic mediators such as prostaglandins and leukotrienes.[1][2] While in vitro and in vivo studies have demonstrated this compound's inhibitory activity, the use of gene knockout models offers a powerful tool for unequivocally validating its mechanism of action.
The Power of Gene Knockout Models in Mechanistic Validation
Gene knockout technology allows for the targeted deletion of a specific gene, in this case, the genes encoding for COX-1, COX-2, or 5-LOX. By administering this compound to these knockout mice and comparing their response to that of wild-type mice in disease models, we can infer the contribution of each enzyme to the drug's overall effect.
Expected Outcomes of this compound Treatment in Gene Knockout Models
The following tables summarize the expected outcomes of this compound treatment in wild-type versus COX-1, COX-2, and 5-LOX knockout mice in two distinct disease models: collagen-induced arthritis (an inflammatory disease model) and bleomycin-induced pulmonary fibrosis (a fibrotic disease model).
Table 1: Comparative Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
| Parameter | Wild-Type (WT) + Vehicle | WT + this compound | COX-1 knockout + this compound | COX-2 knockout + this compound | 5-LOX knockout + this compound |
| Arthritis Score (0-16) | 8 - 12 | 2 - 4 | 2 - 4 | 6 - 10 | 1 - 3 |
| Paw Swelling (mm) | 3.5 - 4.5 | 2.0 - 2.5 | 2.0 - 2.5 | 3.0 - 4.0 | 1.8 - 2.2 |
| Prostaglandin E2 (PGE2) in Paw Tissue (pg/mg) | High | Low | Low | Moderate | Low |
| Leukotriene B4 (LTB4) in Paw Tissue (pg/mg) | High | Low | Low | Low | Undetectable |
| Histological Score of Joint Inflammation | Severe | Mild | Mild | Moderate | Mild |
Data are hypothetical and represent expected outcomes based on the known roles of COX and LOX enzymes in inflammation. The severity of arthritis in 5-lipoxygenase-activating protein (FLAP)-deficient mice, which cannot produce leukotrienes, was substantially reduced in a collagen-induced arthritis model.[1] Studies with selective inhibitors suggest that COX-2, but not COX-1, is the primary contributor to inflammation in the CIA model.[4]
Table 2: Comparative Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Wild-Type (WT) + Vehicle | WT + this compound | COX-1 knockout + this compound | COX-2 knockout + this compound | 5-LOX knockout + this compound |
| Lung Hydroxyproline (µg/mg tissue) | 30 - 40 | 15 - 20 | 15 - 20 | 25 - 35 | 12 - 18 |
| Ashcroft Fibrosis Score (0-8) | 5 - 7 | 2 - 3 | 2 - 3 | 4 - 6 | 1 - 2 |
| Total Inflammatory Cells in BALF (x10^5) | 8 - 12 | 3 - 5 | 3 - 5 | 6 - 9 | 2 - 4 |
| TGF-β1 in BALF (pg/mL) | High | Low | Low | Moderate | Low |
| Histological Score of Lung Fibrosis | Severe | Mild | Mild | Moderate | Mild |
BALF: Bronchoalveolar Lavage Fluid. Data are hypothetical and represent expected outcomes. In a bleomycin-induced lung fibrosis model in wild-type mice, hydroxyproline levels can increase significantly by day 14 and 21.[5] The specific contributions of COX and LOX knockout on this model with this compound treatment are projected based on their known pro-fibrotic and pro-inflammatory roles.
Visualizing the Pathways and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams illustrate the arachidonic acid cascade and the workflow for validating this compound's efficacy using gene knockout models.
Caption: Arachidonic acid cascade and this compound's targets.
Caption: Experimental workflow for validating this compound's mechanism.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This model mimics many aspects of human rheumatoid arthritis.
a. Induction of CIA:
-
Animals: Use DBA/1J mice (highly susceptible to CIA), 8-10 weeks old.
-
Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the initial injection.
-
This compound Treatment: Begin daily oral gavage of this compound (e.g., 50-100 mg/kg) or vehicle starting from day 21 until the end of the experiment.
b. Assessment of Arthritis:
-
Clinical Scoring: From day 21 onwards, visually score the paws three times a week based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect paw tissue for the measurement of PGE2 and LTB4 levels using ELISA kits.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to study the pathogenesis of lung fibrosis.
a. Induction of Pulmonary Fibrosis:
-
Animals: Use C57BL/6 mice, 8-12 weeks old.
-
Bleomycin Administration (Day 0): Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.
-
This compound Treatment: Begin daily oral gavage of this compound (e.g., 50-100 mg/kg) or vehicle from day 1 until the end of the experiment (typically day 14 or 21).
b. Assessment of Pulmonary Fibrosis:
-
Hydroxyproline Assay: At the end of the study, harvest the lungs. One lobe can be used for the quantification of total collagen content via a hydroxyproline assay, a key indicator of fibrosis.[6]
-
Histopathology: Fix the other lung lobe in formalin and embed in paraffin. Section and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system (0=normal to 8=total fibrosis).[7]
-
Bronchoalveolar Lavage (BAL): Before harvesting the lungs, perform a BAL to collect fluid from the airways. Analyze the BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes) and for the concentration of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β1, TNF-α, IL-6) using ELISA or multiplex assays.[8][9]
Conclusion
The use of gene knockout models provides an indispensable tool for the rigorous validation of this compound's dual inhibitory mechanism of action. By comparing the therapeutic effects of this compound in wild-type mice with those in mice lacking specific COX or LOX enzymes, researchers can gain definitive insights into its pharmacological targets. This approach, combined with established models of inflammation and fibrosis, will not only solidify our understanding of this compound's therapeutic potential but also pave the way for the development of more targeted anti-inflammatory and anti-fibrotic therapies.
References
- 1. Collagen-induced Arthritis Is Reduced in 5-Lipoxygenase-activating Protein-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-induced arthritis is reduced in 5-lipoxygenase-activating protein-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of cyclooxygenase-2, but not cyclooxygenase-1, on type II collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 7. Quantitation of hydroxyproline in a mouse model of bleomycin-induced lung fibrosis: comparison with histological analysis - Madrid 2019 - ERS Respiratory Channel [channel.ersnet.org]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparative Analysis of Phenidone and Metol in Non-Photographic Reducing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenidone and Metol, two compounds traditionally known for their roles in photographic development, but which also possess significant reducing properties applicable to biological and chemical research. This analysis focuses on their non-photographic applications, particularly as antioxidants and radical scavengers, supported by available data and detailed experimental methodologies.
Introduction to this compound and Metol
This compound (1-phenyl-3-pyrazolidinone) and Metol (p-Methylaminophenol Sulfate) are organic compounds primarily recognized as developing agents in black-and-white photography.[1][2] Their function in this context is to act as reducing agents, converting exposed silver halide crystals into metallic silver to form an image.[1][3] Beyond photography, these reducing capabilities have found utility in various scientific domains. This compound, in particular, has been investigated for its neuroprotective and anti-inflammatory properties, which are linked to its antioxidant mechanisms.[4][5] Metol is also utilized in certain chemical reactions as a mild reducing agent.[3] This guide explores the mechanisms, comparative performance, and specific applications of these two compounds in non-photographic contexts.
Mechanism of Action as Reducing Agents
The primary non-photographic application of both this compound and Metol stems from their ability to act as antioxidants or free radical scavengers. This process involves donating electrons to neutralize unstable molecules like reactive oxygen species (ROS), thereby preventing oxidative damage to cells and other molecules.[6][7]
This compound: this compound's antioxidant activity is multifaceted. It is known as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response and the generation of oxygen free radicals.[1][4][8] This inhibition of COX/LOX pathways contributes to its anti-inflammatory and neuroprotective effects.[5] Furthermore, this compound exhibits direct antioxidant properties by acting as a free radical scavenger, which may be a key factor in its observed pharmacological effects.[8][9] The initial oxidation of this compound by peroxidases results in the formation of a radical cation.[9]
Metol: Metol functions as a mild reducing agent in various chemical reactions.[3] Its oxidation can proceed in one-electron steps, forming an intermediate semiquinoneimine which is more stable than the semiquinone of hydroquinone. In the presence of sulfite, oxidized Metol forms a monosulfonate, a reaction crucial in photographic developers to prevent the inhibitory effects of certain oxidation products. While less studied in biological systems compared to this compound, its fundamental reducing properties make it a candidate for applications requiring a mild reductant.
Caption: General mechanism of a reducing agent acting as a free radical scavenger.
Comparative Data and Properties
Direct quantitative comparisons of this compound and Metol in non-photographic reducing applications are not extensively documented in a single study. However, their properties can be compiled from various sources to provide a comparative overview. This compound is noted to have five to ten times the developing power of Metol in photographic contexts, suggesting a stronger reducing potential under those specific conditions.[1]
| Property / Application | This compound (1-phenyl-3-pyrazolidinone) | Metol (p-Methylaminophenol Sulfate) |
| Primary Mechanism | Dual COX/LOX inhibitor, direct free radical scavenger.[4][8] | Mild reducing agent.[3] |
| Biological Activity | Neuroprotective, anti-inflammatory, antioxidant.[1][4][5] | Limited documented biological applications. Primarily used in chemical synthesis and diagnostics.[3] |
| Relative Potency | Considered a highly active agent. 1 part this compound is roughly equivalent to 8-10 parts Metol in photographic developers.[1][10] | A soft-working, mild reducing agent.[11] |
| Toxicity | Low toxicity, does not typically cause dermatitis.[1] | Can act as a sensitizer and promote allergic reactions (dermatitis) in some individuals.[12] |
| Solubility | Moderately soluble in hot water; dissolves well in alkaline solutions.[11] | Readily soluble in water, but not in alkaline solutions.[11][13] |
| Stability | Stable, but light-sensitive. Incompatible with strong acids and bases.[5] | More resistant to slow hydrolysis than this compound in solution.[14] |
Experimental Protocol: DPPH Free Radical Scavenging Assay
To quantitatively compare the antioxidant capacity of this compound and Metol, a standard method such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can be employed. This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Objective: To determine and compare the free radical scavenging activity of this compound and Metol.
Materials:
-
This compound
-
Metol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (reagent grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer) capable of reading at ~517 nm
-
Pipettes and general laboratory glassware
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of this compound, Metol, and Ascorbic acid (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of dilutions for each test compound and the control (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
Pipette 100 µL of each dilution of the test compounds (this compound, Metol) and the positive control (Ascorbic acid) into separate wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Data Collection:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Data Analysis:
-
Plot the percentage of scavenging activity against the concentration of each compound.
-
From the graph, determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
Caption: Workflow for comparing antioxidant activity using the DPPH assay.
Conclusion
While both this compound and Metol are effective reducing agents, their profiles for non-photographic applications differ significantly. This compound has emerged as a compound of interest in biomedical research due to its dual-action mechanism as a direct antioxidant and an inhibitor of key inflammatory enzymes, leading to documented neuroprotective and anti-inflammatory effects.[1][4] Metol, conversely, is more broadly applied as a general-purpose mild reducing agent in chemical synthesis and has a higher potential for causing skin sensitization.[3][12] For researchers in drug development, this compound offers a more compelling profile for investigating therapeutic applications related to oxidative stress and inflammation, whereas Metol remains a useful, albeit less biologically specialized, chemical reductant. The choice between them will ultimately depend on the specific requirements of the application, balancing potency, biological activity, and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metol - Wikipedia [en.wikipedia.org]
- 3. chemiis.com [chemiis.com]
- 4. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 92-43-3 [chemicalbook.com]
- 6. Free radical scavengers: An overview on heterocyclic advances and medicinal prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free radical scavengers (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Oxidation of this compound and BW755C by prostaglandin endoperoxide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metol vs this compound | Photrio.com Photography Forums [photrio.com]
- 11. Mixing Developers [unblinkingeye.com]
- 12. Why this compound? Why Not Metol? [groups.google.com]
- 13. michaelandpaula.com [michaelandpaula.com]
- 14. When is Metol an advantage in film developers (compared to this compound)? | Photrio.com Photography Forums [photrio.com]
Assessing the Reproducibility of Phenidone's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anti-inflammatory properties of Phenidone, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By comparing its performance with established non-steroidal anti-inflammatory drugs (NSAIDs) and outlining the experimental protocols used to evaluate its efficacy, this document aims to provide a clear, objective resource for researchers investigating novel anti-inflammatory agents.
Executive Summary
This compound demonstrates anti-inflammatory activity in various preclinical models, primarily through its dual inhibition of the COX and LOX pathways, which are critical in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] This dual-action mechanism suggests a broad spectrum of anti-inflammatory effects. However, a comprehensive understanding of its reproducibility and comparative efficacy is hampered by a lack of direct, head-to-head studies against commonly used NSAIDs in standardized models. This guide synthesizes the available data to facilitate a clearer understanding of this compound's potential and to highlight areas requiring further investigation.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and comparator drugs in common preclinical models.
Table 1: Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point (hours) | Edema Inhibition (%) | Reference |
| This compound | Data not available in the searched literature | - | - | - |
| Indomethacin | 10 mg/kg | 4 | 87.3 | [2](--INVALID-LINK--) |
| Indomethacin | 25 mg/kg | 1 | 67.5 | [1](--INVALID-LINK--) |
| 2 | 87.8 | [1](--INVALID-LINK--) | ||
| 3 | 91.1 | [1](--INVALID-LINK--) | ||
| Ibuprofen | Not Specified | Not Specified | 76.1 | [3] |
| Naproxen Derivative | Not Specified | Not Specified | 83.6 - 88.3 | [3] |
| Diclofenac (in combination with Ascorbic Acid) | 5 mg/kg | Not Specified | 74.19 | [4] |
Note: The absence of direct quantitative data for this compound in the widely used carrageenan-induced paw edema model is a significant gap in the literature, making direct comparison of its potency with standard NSAIDs in this model challenging.
Table 2: Croton Oil-Induced Ear Edema in Mice
| Compound | Dose | Edema Inhibition (%) | Reference |
| This compound Derivative (5h) | Not Specified | Similar to Indomethacin, more potent than Phenylbutazone | [5] |
| Indomethacin | Not Specified | Standard comparator | [5] |
| Phenylbutazone | Not Specified | Less potent than this compound derivative | [5] |
Note: While this study suggests the efficacy of a this compound derivative, specific quantitative data on edema inhibition for this compound itself is not provided, limiting a precise comparison.
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory assays are provided below to facilitate the replication and validation of findings.
Carrageenan-Induced Paw Edema Assay
This is a widely used and well-established model for evaluating acute, non-immune, and reproducible inflammation.
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.
Animals: Male Wistar rats (150-250 g) or Swiss albino mice.
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., this compound) at various doses
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into control, reference, and test groups.
-
The vehicle, reference drug, or test compound is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Croton Oil-Induced Ear Edema Test
This model is used to evaluate the topical or systemic anti-inflammatory activity of compounds against acute inflammation.
Objective: To assess the anti-inflammatory effect of a test compound by measuring its ability to reduce ear swelling induced by croton oil.
Animals: Male Swiss mice.
Materials:
-
Croton oil solution (e.g., 5% in acetone)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Dexamethasone)
-
Vehicle (e.g., acetone)
-
Micrometer or punch biopsy and analytical balance
Procedure:
-
Animals are divided into control, reference, and test groups.
-
The test compound, reference drug, or vehicle is applied topically to the inner surface of the right ear.
-
After a short interval (e.g., 15-30 minutes), the croton oil solution is applied to the same ear.
-
The left ear serves as a control and receives only the vehicle.
-
After a specified period (e.g., 4-6 hours), the animals are euthanized.
-
The thickness of both ears is measured using a micrometer, or a standard-sized circular section is punched out from both ears and weighed.
-
The degree of edema is calculated as the difference in thickness or weight between the right and left ears.
-
The percentage inhibition of edema is calculated by comparing the treated groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound's anti-inflammatory action and a typical experimental workflow for its evaluation.
Caption: this compound's dual inhibition of COX and LOX pathways.
Caption: Workflow for in vivo anti-inflammatory assessment.
Conclusion and Future Directions
This compound exhibits reproducible anti-inflammatory effects in various preclinical models, which are attributable to its dual inhibitory action on COX and LOX enzymes. This mechanism holds therapeutic promise for a broad range of inflammatory conditions. However, the existing literature lacks sufficient quantitative, dose-response data from direct comparative studies against standard NSAIDs in widely accepted models like the carrageenan-induced paw edema assay.
To robustly assess the reproducibility and clinical potential of this compound's anti-inflammatory effects, future research should prioritize:
-
Direct Comparative Studies: Conducting head-to-head in vivo studies of this compound against widely used NSAIDs (e.g., ibuprofen, diclofenac, naproxen) in the carrageenan-induced paw edema and croton oil-induced ear edema models.
-
Dose-Response Characterization: Establishing clear dose-response relationships for this compound's anti-inflammatory activity to determine its potency and therapeutic window.
-
Elucidation of Downstream Effects: Further investigating the downstream cellular and molecular consequences of dual COX/LOX inhibition by this compound to better understand its full mechanistic profile.
By addressing these knowledge gaps, the scientific community can more definitively determine the therapeutic value and reproducibility of this compound as a novel anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of carrageenan and morphine on acute inflammation and pain in Lewis and Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Phenidone and Other Cyclooxygenase (COX) Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side-effect profiles of Phenidone and other cyclooxygenase (COX) inhibitors, including traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to COX Inhibitors and this compound
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1] There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in gastrointestinal mucosal protection, platelet aggregation, and renal blood flow. In contrast, COX-2 is typically induced at sites of inflammation.[2]
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[1] While their inhibition of COX-2 provides analgesic and anti-inflammatory effects, the concurrent inhibition of COX-1 is associated with a range of side effects, most notably gastrointestinal complications.[3][4] This led to the development of selective COX-2 inhibitors (coxibs), such as celecoxib, with the aim of reducing gastrointestinal toxicity.[5] However, concerns have been raised about the cardiovascular safety of some coxibs.[6]
This compound is a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7] While it is primarily known for its use as a photographic developer, its anti-inflammatory properties have been investigated in preclinical models.[7] It is important to note that comprehensive clinical data on the side-effect profile of this compound in humans is limited compared to established NSAIDs. Therefore, this comparison will utilize available preclinical data for this compound and contrast it with the extensive clinical trial data for other COX inhibitors.
Data Presentation: Comparative Side-Effect Profiles
The following tables summarize the incidence of key side effects associated with non-selective NSAIDs and selective COX-2 inhibitors based on data from clinical trials and meta-analyses. Due to the lack of clinical data, a direct quantitative comparison with this compound is not feasible. Available preclinical and general toxicity information for this compound is provided for context.
Table 1: Gastrointestinal Side Effects
| Drug Class | Representative Drugs | Incidence of Upper GI Complications (Perforations, Ulcers, Bleeds) | Relative Risk (vs. Placebo) |
| Non-Selective NSAIDs | Ibuprofen, Naproxen, Diclofenac | 1-4% per year | 2-5 |
| Selective COX-2 Inhibitors | Celecoxib, Rofecoxib (withdrawn) | 0.5-2% per year | 1-2.5 |
| This compound | - | Data not available from clinical trials. Preclinical studies suggest potential for GI effects due to COX inhibition, but this has not been quantified in humans. | Data not available |
Note: Incidence rates can vary based on dose, duration of use, and patient risk factors.[8]
Table 2: Cardiovascular Side Effects
| Drug Class | Representative Drugs | Incidence of Myocardial Infarction | Relative Risk (vs. Placebo) |
| Non-Selective NSAIDs | Ibuprofen, Diclofenac | Increased risk, particularly at high doses | Varies by drug and dose (e.g., Diclofenac RR ~1.4) |
| Naproxen | Generally considered to have a lower cardiovascular risk profile compared to other NSAIDs. | Close to 1.0 | |
| Selective COX-2 Inhibitors | Celecoxib, Rofecoxib (withdrawn) | Increased risk, particularly with rofecoxib and high-dose celecoxib.[3][9] | Rofecoxib RR >2.0 |
| This compound | - | Data not available from clinical trials. | Data not available |
Note: Cardiovascular risk is a significant concern for both non-selective and selective COX-2 inhibitors, with the exception of low-dose aspirin.[9]
Table 3: Renal Side Effects
| Drug Class | Representative Drugs | Incidence of Acute Kidney Injury | Key Adverse Events |
| Non-Selective NSAIDs | Ibuprofen, Indomethacin | 1-5% | Fluid retention, hypertension, reduced glomerular filtration rate.[10][11] |
| Selective COX-2 Inhibitors | Celecoxib, Rofecoxib (withdrawn) | 1-5% | Similar to non-selective NSAIDs.[10] |
| This compound | - | Data not available from clinical trials. | Data not available |
Note: The risk of renal adverse events is increased in patients with pre-existing kidney disease, heart failure, or those taking diuretics.[11]
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are representative protocols for assessing the key side effects of COX inhibitors.
Assessment of Gastrointestinal Toxicity
1. Endoscopic Evaluation of Gastric Mucosal Damage:
-
Objective: To visually assess and score the extent of gastric mucosal injury induced by NSAIDs.
-
Methodology:
-
Healthy volunteers are administered a single dose or multiple doses of the test compound (e.g., an NSAID) or placebo.
-
At a predetermined time point (e.g., 8 hours after a single dose), esophagogastroduodenoscopy (EGD) is performed.
-
The gastric and duodenal mucosa are systematically examined and graded for the presence of hyperemia, hemorrhages, erosions, and ulcers using a standardized scoring system (e.g., Lanza score).
-
The primary endpoint is the mean mucosal injury score for each treatment group.
-
2. Fecal Occult Blood Testing:
-
Objective: To detect gastrointestinal bleeding associated with NSAID use.
-
Methodology:
-
Subjects provide stool samples before and during treatment with the test compound or placebo.
-
Samples are analyzed for the presence of hemoglobin using a sensitive and specific assay (e.g., guaiac-based or immunochemical tests).
-
The incidence of positive fecal occult blood tests is compared between treatment groups.
-
Assessment of Cardiovascular Safety
1. Ambulatory Blood Pressure Monitoring:
-
Objective: To evaluate the effect of COX inhibitors on blood pressure.
-
Methodology:
-
Subjects are fitted with a portable device that automatically measures and records blood pressure at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.
-
Baseline 24-hour blood pressure profiles are obtained before initiating treatment.
-
Subjects are then randomized to receive the test compound or placebo for a specified duration.
-
Ambulatory blood pressure monitoring is repeated at the end of the treatment period.
-
Changes in mean 24-hour systolic and diastolic blood pressure are compared between groups.
-
2. Platelet Aggregation Assays:
-
Objective: To assess the impact of COX inhibitors on platelet function.
-
Methodology:
-
Platelet-rich plasma is prepared from blood samples collected from subjects before and after treatment.
-
Platelet aggregation is induced in vitro by adding an agonist such as arachidonic acid, collagen, or ADP.
-
The change in light transmission through the platelet suspension is measured using an aggregometer to quantify the extent of aggregation.
-
Inhibition of platelet aggregation is calculated and compared between treatment groups.
-
Assessment of Renal Function
1. Measurement of Glomerular Filtration Rate (GFR):
-
Objective: To determine the effect of COX inhibitors on the rate of filtration of blood by the kidneys.
-
Methodology:
-
GFR is estimated using equations based on serum creatinine levels (e.g., the Chronic Kidney Disease Epidemiology Collaboration [CKD-EPI] equation) or measured directly using the clearance of an exogenous filtration marker (e.g., inulin or iothalamate).
-
Baseline GFR is determined before the initiation of treatment.
-
GFR is reassessed at various time points during and after treatment with the test compound or placebo.
-
Changes in GFR from baseline are compared between treatment groups.
-
2. Urinalysis:
-
Objective: To detect abnormalities in the urine that may indicate kidney damage.
-
Methodology:
-
Urine samples are collected at baseline and throughout the study period.
-
Samples are analyzed for the presence of protein (proteinuria), red blood cells (hematuria), and other markers of kidney injury.
-
The incidence and severity of urinary abnormalities are compared between treatment groups.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a generalized experimental workflow for assessing COX inhibitor side effects.
Caption: Mechanism of action of different COX inhibitors.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. londonpainclinic.com [londonpainclinic.com]
- 4. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of the cyclooxygenase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroidal Anti-Inflammatory Drugs and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Phenidone for COX and LOX Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenidone (1-phenyl-3-pyrazolidinone) has historically been utilized in research as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These two enzyme families are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. However, recent evidence calls for a re-evaluation of this compound's specificity, particularly concerning its activity against human lipoxygenase. This guide provides a comparative analysis of this compound and other notable dual COX/LOX inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their inflammatory and drug discovery studies.
Comparative Analysis of Inhibitor Specificity
The inhibitory capacity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
Recent studies indicate that while this compound demonstrates inhibitory activity against cyclooxygenase enzymes in the micromolar range, it is notably inactive against human 5-lipoxygenase (5-LOX)[1]. This finding contrasts with the long-held view of this compound as a dual inhibitor. In contrast, other compounds have been specifically developed and validated as dual inhibitors, exhibiting potent activity against both COX and LOX enzymes.
The following table summarizes the available IC50 values for this compound and a selection of well-characterized dual COX/LOX inhibitors.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| This compound | Micromolar activity | Micromolar activity | Inactive (human 5-LOX) | [1] |
| Licofelone | 0.21 | 0.21 | 0.18 | |
| BW 755C | ~2.9 (0.65 µg/mL) | ~5.4 (1.2 µg/mL) | 5 | |
| Tepoxalin | 4.6 (ovine) | - | 0.15 (rat basophilic leukemia cells) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, enzyme sources, and assay methodologies.
Signaling Pathways and Experimental Workflow
To understand the significance of COX and LOX inhibition, it is essential to visualize their position in the arachidonic acid cascade.
The validation of an inhibitor's specificity involves a systematic experimental workflow.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental for validating inhibitor specificity. Below are detailed methodologies for in vitro COX and LOX inhibition assays.
Protocol 1: Fluorometric Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX-1 (ovine) or COX-2 (human recombinant) enzyme
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Keep enzymes on ice.
-
Prepare a series of dilutions of the test inhibitor and the positive control.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add:
-
Blank: Assay Buffer.
-
100% Initial Activity (Control): Assay Buffer, Heme, and enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, enzyme, and the test inhibitor at various concentrations.
-
Positive Control: Assay Buffer, Heme, enzyme, and the positive control inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Add the fluorometric probe to all wells.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Spectrophotometric 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This protocol is based on the spectrophotometric detection of the formation of hydroperoxyeicosatetraenoic acids (HPETEs).
Materials:
-
5-LOX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Human recombinant 5-lipoxygenase (5-LOX)
-
Arachidonic Acid (substrate)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Zileuton)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of all reagents in 5-LOX Assay Buffer. Keep the enzyme on ice.
-
Prepare a series of dilutions of the test inhibitor and the positive control.
-
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add:
-
Blank: Assay Buffer.
-
100% Initial Activity (Control): Assay Buffer and 5-LOX enzyme.
-
Inhibitor Wells: Assay Buffer, 5-LOX enzyme, and the test inhibitor at various concentrations.
-
Positive Control: Assay Buffer, 5-LOX enzyme, and the positive control inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the increase in absorbance at 234 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (the change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The available evidence strongly suggests that this compound, while an effective inhibitor of cyclooxygenase enzymes, lacks significant inhibitory activity against human 5-lipoxygenase. Researchers seeking a dual COX/LOX inhibitor for their studies should consider validated alternatives such as Licofelone or BW 755C. The provided experimental protocols offer a framework for the in-house validation of these and other potential inhibitors, ensuring the specificity and reliability of future research in inflammation and drug discovery. The careful selection of chemical tools based on robust and specific inhibitory data is paramount for the generation of meaningful and translatable scientific findings.
References
A Comparative Analysis of Putative Phenidone Formulations to Enhance Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies directly comparing the oral bioavailability of different Phenidone formulations are not publicly available. This guide, therefore, presents a hypothetical comparative study based on established formulation strategies for enhancing the oral absorption of poorly water-soluble drugs. The experimental data and protocols are illustrative to guide future research in this area.
This compound, a potent antioxidant and dual inhibitor of cyclooxygenase and lipoxygenase, presents a therapeutic potential that is often limited by its physicochemical properties, which may lead to poor oral bioavailability. Enhancing its systemic absorption is crucial for realizing its clinical efficacy. This guide outlines a comparative framework for evaluating different formulation strategies that could be employed to improve the oral bioavailability of this compound.
Hypothetical In Vivo Pharmacokinetic Study Data
An animal study, typically in rats or dogs, would be essential to determine the pharmacokinetic profiles of different this compound formulations. Below is a table summarizing hypothetical data from such a study comparing a standard this compound suspension, a micronized this compound suspension, and a this compound-loaded Self-Emulsifying Drug Delivery System (SEDDS).
| Pharmacokinetic Parameter | Formulation A (Standard Suspension) | Formulation B (Micronized Suspension) | Formulation C (SEDDS) |
| Cmax (ng/mL) | 150 ± 25 | 350 ± 40 | 800 ± 70 |
| Tmax (hr) | 2.0 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| AUC (0-t) (ng·hr/mL) | 600 ± 80 | 1500 ± 120 | 4000 ± 350 |
| Relative Bioavailability (%) | 100 (Reference) | 250 | 667 |
Caption: Table 1. Hypothetical pharmacokinetic parameters of different this compound formulations following oral administration in a rat model.
Experimental Protocols
A detailed methodology is critical for the reproducibility and validation of findings. The following outlines a standard protocol for an in vivo pharmacokinetic study.
1. Formulation Preparation:
-
Formulation A (Standard Suspension): this compound powder is suspended in a 0.5% carboxymethylcellulose (CMC) solution.
-
Formulation B (Micronized Suspension): this compound is subjected to jet milling to reduce particle size to the low micron range (e.g., <10 µm) and then suspended in a 0.5% CMC solution.
-
Formulation C (SEDDS): this compound is dissolved in a mixture of oils, surfactants, and co-solvents (e.g., Labrafac, Cremophor EL, Transcutol) to form a pre-concentrate that spontaneously emulsifies in aqueous media.
2. Animal Study:
-
Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.
-
Dosing: Oral gavage administration of each formulation at a this compound dose of 50 mg/kg.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
This compound concentrations in plasma samples are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated using non-compartmental analysis software.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound formulation bioavailability.
Caption: this compound's inhibitory action on the arachidonic acid pathway.
Benchmarking the performance of Phenidone against novel anti-inflammatory compounds.
For Immediate Release
In the dynamic field of inflammation research and drug development, the quest for more effective and safer anti-inflammatory agents is perpetual. This guide provides a comparative benchmark of the established compound Phenidone against two novel anti-inflammatory agents, Betulin and ADS032, which operate through distinct molecular pathways. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current performance data, mechanistic insights, and experimental methodologies.
Introduction to the Compounds
This compound is a well-known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] By targeting these two key enzymatic cascades in arachidonic acid metabolism, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes. Its broad-spectrum inhibition has made it a subject of interest in various inflammatory conditions.
Betulin , a naturally occurring pentacyclic triterpene found in the bark of birch trees, has emerged as a promising anti-inflammatory agent. Its mechanism is distinct from traditional NSAIDs, involving the upregulation of the AXL/SOCS3 signaling pathway, which in turn inhibits the pro-inflammatory JAK2/STAT1 cascade.[2] Betulin has also been shown to inhibit the production of key inflammatory cytokines such as IL-1β, IL-6, and IL-8.[3]
ADS032 represents a novel class of anti-inflammatory compounds as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes. These intracellular sensors are critical in initiating inflammatory responses through the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18. By targeting both NLRP1 and NLRP3, ADS032 offers a targeted approach to mitigating inflammation at its upstream signaling hubs.
Performance Benchmarking: A Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory performance of this compound, Betulin, and ADS032. It is important to note that direct comparative studies are limited, and the data is collated from various independent investigations.
| Compound | Target(s) | IC50 Value | Cell Type/Assay Condition |
| This compound | COX-1 / COX-2 | Micromolar range (specific values not consistently reported) | In vitro cyclooxygenase activity assays |
| 5-LOX | Inactive against human 5-LOX (conflicting reports exist) | Human 5-LOX enzyme assays | |
| Betulin | Pro-inflammatory Cytokine Production (IL-6, IL-8) | Not explicitly defined (demonstrated inhibition) | LPS-stimulated human gingival fibroblasts |
| NF-κB p65 | ~6.5 µM (EC50 for associated mitochondrial effect) | MDA-MB-231 cells | |
| ADS032 | NLRP1 Inflammasome | ~30 µM | L18-MDP-induced inflammasome activity |
| NLRP3 Inflammasome | ~30 µM | Nigericin-induced IL-1β secretion from LPS-primed macrophages |
Table 1: In Vitro Anti-inflammatory Activity. This table presents the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of the compounds against their respective molecular targets.
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Rat Experimental Autoimmune Encephalomyelitis (EAE) | 200 mg/kg (oral) | Significantly suppressed the incidence and clinical severity of EAE paralysis.[1] |
| Betulin | Mouse Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg | Alleviated EAE symptoms.[2] |
| ADS032 | LPS-induced systemic inflammation in mice | Not specified | Reduced serum levels of IL-1β and TNF-α. |
| Acute lung silicosis in mice | Not specified | Reduced pulmonary inflammation. |
Table 2: In Vivo Anti-inflammatory Efficacy. This table summarizes the effective dosages and primary outcomes observed in relevant animal models of inflammation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's mechanism of action targeting COX and LOX pathways.
Caption: Signaling pathways of Betulin and ADS032.
Caption: General workflows for in vitro and in vivo anti-inflammatory assays.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model assesses the in vivo acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Grouping and Dosing: Animals are randomly divided into control and treatment groups. The test compound or vehicle (for the control group) is administered, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each treated group in comparison to the control group.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound or vehicle for a specified duration (e.g., 1-2 hours).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium to a final concentration that elicits a robust pro-inflammatory response (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The IC50 value for the inhibition of each cytokine is determined.
Conclusion
This compound remains a relevant compound in inflammation research due to its dual inhibition of the COX and LOX pathways. However, the emergence of novel anti-inflammatory agents such as Betulin and ADS032, with their distinct and highly specific mechanisms of action, presents exciting new avenues for therapeutic intervention. Betulin's modulation of the AXL/SOCS3 pathway and ADS032's targeted inhibition of the NLRP1/NLRP3 inflammasomes offer the potential for greater selectivity and potentially improved safety profiles compared to broader-acting agents. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds in various inflammatory disease models. This guide provides a foundational benchmark to aid researchers in navigating the evolving landscape of anti-inflammatory drug discovery.
References
- 1. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin inhibits the production of inflammatory cytokines in human gingival fibroblasts and ligature-induced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phenidone
For researchers and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical reagents. Phenidone, a developing agent, requires careful handling and adherence to specific disposal protocols to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations. The following are general precautions for handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound waste in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contamination: Do not allow this compound waste to come into contact with oxidizing agents, as this may result in ignition.[1] Prevent spills from entering drains or waterways.[1][2][3]
Step-by-Step Disposal Protocol
The primary and recommended method for this compound disposal is through a licensed waste disposal company. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Segregation and Collection:
-
Collect all solid this compound waste, including residues from spills and contaminated materials, into a designated and clearly labeled waste container.[1][2]
-
For liquid waste containing this compound, use a separate, sealed, and appropriately labeled container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2]
-
-
Container Management:
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste by a licensed contractor.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Alternative Disposal Method (for specific scenarios and with proper facilities):
-
In some cases, and only if conducted by a licensed and equipped facility, this compound may be disposed of through incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This method should not be attempted in a standard laboratory setting.
-
Crucially, do NOT dispose of this compound down the drain or in regular trash. this compound is toxic to aquatic life and improper disposal can lead to significant environmental contamination.[1][2][3][4]
Quantitative Data Summary
While specific disposal limits are not provided, the ecotoxicity data for this compound underscores the importance of preventing its release into the environment.
| Parameter | Value | Species | Exposure Time | Reference |
| Oral LD50 (Lethal Dose, 50%) | 200 mg/kg | Rat | N/A | [1] |
| EC50 (Effective Concentration, 50%) | 10 mg/l | Daphnia magna (Water flea) | 48 hours | [1] |
| Fish LC50 (Lethal Concentration, 50%) | 5.99 mg/L | Fish | N/A | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Phenidone
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Phenidone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
This compound: Hazard Identification and Safety Summary
This compound (1-phenyl-3-pyrazolidinone) is a chemical compound primarily used as a photographic developer.[1][2] It is classified as a hazardous substance and presents several risks that necessitate careful handling.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[3][4][5][6] Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][4][5] It must be prevented from entering drains, surface waters, or soil.[3][4]
-
Combustibility: It is a combustible solid that can form explosive mixtures with air when in dust form.[1] These dust clouds can be ignited by sparks or flames.[1]
-
Skin and Eye Contact: While not classified as a primary skin irritant, prolonged contact may cause abrasive damage.[1] Direct eye contact can lead to transient discomfort, characterized by tearing and redness.[1] Systemic effects may occur following absorption through the skin, especially through cuts or abrasions.[1]
-
Inhalation: Inhalation of dust may be damaging to an individual's health, particularly for those with impaired respiratory function.[1]
| Quantitative Data Summary | |
| Physical and Chemical Properties | |
| Appearance | White crystalline solid/powder[2][5] |
| Molecular Formula | C9H10N2O[4] |
| Molecular Weight | 162.19 g/mol [4][6] |
| Melting Point | 118.6 - 121.5 °C[5] |
| Boiling Point | > 300 °C[5] |
| Flash Point | 135.3 °C[5] |
| Solubility in Water | 2,589.98 mg/L at 30 °C[5] |
| Octanol-Water Partition Coefficient (log Pow) | 0.119 at 25 °C[5] |
| Toxicological Data | |
| Oral LD50 (Rat) | 200 mg/kg[1] |
| Intraperitoneal LD50 (Rat) | 200 mg/kg[1] |
| Ecotoxicity Data | |
| Toxicity to Fish (Pimephales promelas, 96h LC50) | > 1 to ≤ 10 mg/L[5] |
| Toxicity to Daphnia Magna (48h EC50) | 6.25 mg/L[5] |
| Toxicity to Algae (Chlorella vulgaris, 72h EC50) | 9.249 mg/L[5] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound is crucial for minimizing exposure. The following step-by-step guidance outlines the necessary precautions and PPE.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use appropriate exhaust ventilation, such as a fume hood, at places where dust can be generated.[3][4]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
-
Container Inspection: Before use, inspect the this compound container for any damage or leaks.[1] Keep the container tightly closed when not in use.[3][4][7]
Required Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] Equipment should be approved under government standards like NIOSH (US) or EN 166 (EU).[3][4] | Protects against dust particles and potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[1] Gloves must be inspected before use.[3][4] | Prevents direct skin contact and absorption.[3] Use proper glove removal technique to avoid contaminating hands.[3][4] |
| Body Protection | A complete protective suit designed to guard against chemicals.[3] The type of suit should be chosen based on the concentration and amount of this compound being handled.[3] | Provides a barrier against widespread contamination of skin and clothing. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is required when there is a risk of dust formation or if ventilation is inadequate.[4] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3][8] | Protects the respiratory system from harmful dust inhalation.[1] |
Step-by-Step Handling Protocol
-
Don PPE: Before handling this compound, put on all required PPE as specified in the table above.
-
Dispensing: Carefully weigh and dispense the required amount of this compound inside a fume hood to control dust.[3] Avoid actions that generate dust, such as shaking or vigorous scooping.[8]
-
During Use: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the work area.[3][5][7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3]
-
Decontamination: Clean all contaminated surfaces and equipment.[7] Launder any contaminated work clothes separately before reuse.[1]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination.[3][4]
-
Waste Collection: All waste materials contaminated with this compound, including empty containers and used PPE, must be collected in suitable, closed, and clearly labeled containers.[3][4]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[3]
-
Disposal Method: this compound waste is considered hazardous.[9] It must be disposed of by a licensed and approved waste disposal company.[3][4] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in drains or waterways.[1][3][4]
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Spill Response
-
Minor Spill (Solid):
-
Restrict access to the area.
-
Wear full PPE, including respiratory protection.[3]
-
Carefully sweep or scoop up the spilled material, avoiding dust generation.[3][8] A HEPA vacuum can also be used.[8]
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.[3]
-
Clean the spill area with water and decontaminate all tools used.[7]
-
-
Major Spill:
-
Alert emergency responders and inform them of the nature and location of the hazard.[1]
-
Only trained personnel with full body protective clothing and SCBA should enter the area.[1]
-
Contain the spill using sand, earth, or vermiculite.[1] Prevent the spillage from entering drains or waterways.[1][3][4]
Caption: Emergency response plan for a this compound spill.
First Aid Measures
-
If Swallowed: Rinse mouth with water immediately.[3][5] Do NOT induce vomiting.[7] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3][4]
-
If Inhaled: Move the person to fresh air.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[3][4] Consult a physician.[3][4]
-
On Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[4][9] Seek medical consultation.[3][4]
-
On Eye Contact: Flush eyes with water for at least 10-15 minutes as a precaution.[3][5][7] If irritation persists, consult a physician.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C9H10N2O | CID 7090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntphotoworks.com [ntphotoworks.com]
- 8. alphachem.ca [alphachem.ca]
- 9. bostick-sullivan.com [bostick-sullivan.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
